Rilmazafone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINGHZNENOVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99593-25-6 (Parent) | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80235095 | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85815-37-8 | |
| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rilmazafone Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmazafone hydrochloride, a hypnotic pro-drug, undergoes a complex metabolic activation process to exert its therapeutic effects. Understanding its pharmacokinetic profile in preclinical animal models is paramount for predicting human pharmacokinetics and ensuring clinical success. This technical guide provides a comprehensive overview of the available pharmacokinetic data of rilmazafone and its primary active metabolites in rat and monkey models. Due to a lack of publicly available data, the pharmacokinetic profile in dogs could not be included. This document summarizes key pharmacokinetic parameters, details established experimental methodologies, and visually represents the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a water-soluble pro-drug that is converted in the body to its active benzodiazepine metabolites.[1][2] It is prescribed for the treatment of insomnia in some countries.[3][4] The parent compound itself has no affinity for benzodiazepine receptors and is pharmacologically inactive until it undergoes metabolic conversion.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal species is crucial for non-clinical safety and efficacy evaluation and for the extrapolation of data to humans. This guide focuses on the pharmacokinetic profiles of rilmazafone and its key metabolites in rats and monkeys, the most commonly used non-rodent species in preclinical drug development.
Metabolic Pathways of Rilmazafone
Rilmazafone undergoes a multi-step metabolic process to become pharmacologically active.[5] The primary metabolic cascade involves enzymatic conversion in the small intestine and subsequent metabolism in the liver.[1][6]
Metabolic Activation and Subsequent Biotransformation:
-
Activation in the Small Intestine: Rilmazafone is first metabolized by aminopeptidases in the small intestine. This initial step involves the removal of a glycyl group and subsequent cyclization to form the active benzodiazepine metabolite, M1 (rilmazolam).[1][6]
-
Hepatic Metabolism: Following its formation, M1 undergoes further biotransformation in the liver, primarily through demethylation, to form other active metabolites such as N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[5][7] Hydroxylation can also occur, leading to the formation of metabolites like M-4.[5][7]
The metabolic pathway of rilmazafone is depicted in the following diagram:
Pharmacokinetics in Rat Models
Rats are a commonly used rodent model for pharmacokinetic studies. The available data on rilmazafone pharmacokinetics in rats primarily focuses on its metabolites.
Quantitative Data
A study investigating the hepatic transport of the desglycylated (DG) and cyclic (M1) metabolites of rilmazafone in rats provided insights into their hepatic availability.
Table 1: Hepatic Availability of Rilmazafone Metabolites in Rats
| Metabolite | Hepatic Availability (F) |
| Desglycylated Metabolite (DG) | 0.16 |
| M1 (Rilmazolam) | 0.07 |
| Data from Muranushi et al. (1993)[6] |
This data indicates that the hepatic uptake of the desglycylated metabolite is lower than that of the active M1 metabolite, which contributes to a higher systemic plasma concentration of M1 after oral administration of rilmazafone compared to the administration of M1 itself.[6]
Experimental Protocols
The following provides a general outline of experimental protocols for oral and intravenous administration of rilmazafone in rats, based on common practices in preclinical pharmacokinetic studies.
Oral Administration (Gavage):
-
Animals: Male Sprague-Dawley rats are often used.[6]
-
Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.
-
Dose Formulation: this compound is dissolved in a suitable vehicle, such as sterile water or saline.
-
Administration: A specific dose volume (e.g., 5-10 mL/kg) is administered directly into the stomach using a gavage needle.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via methods such as tail vein or retro-orbital sinus sampling into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
Intravenous Administration:
-
Animals and Housing: Similar to oral administration studies.
-
Dose Formulation: this compound is dissolved in a sterile vehicle suitable for intravenous injection.
-
Administration: A specific dose is administered via a suitable vein, such as the tail vein or jugular vein.
-
Blood Sampling and Plasma Preparation: The procedure is the same as for oral administration studies.
Pharmacokinetics in Monkey Models
Monkeys are a key non-rodent species in preclinical drug development due to their physiological similarities to humans.
Quantitative Data
A study on the metabolism of rilmazafone in female cynomolgus monkeys identified ten urinary metabolites.[7] Although this study focused on metabolite identification rather than providing detailed plasma pharmacokinetic parameters, it confirmed the major metabolic pathways, including desglycylation, cyclization, demethylation, and hydroxylation.[7]
Experimental Protocols
The following outlines a general experimental protocol for pharmacokinetic studies of rilmazafone in monkeys.
-
Animals: Cynomolgus monkeys (Macaca fascicularis) are a commonly used species.[7]
-
Housing: Animals are housed in conditions that meet animal welfare regulations, with appropriate diet and environmental enrichment.
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle for administration.
-
Administration: For oral studies, the drug is typically administered via oral gavage. For intravenous studies, a peripheral vein is used.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., femoral or saphenous vein) at specified time points post-dose.
-
Plasma Preparation: Plasma is harvested by centrifugation and stored at low temperatures until analysis.
Bioanalytical Methods
The quantification of rilmazafone and its metabolites in biological matrices is typically performed using highly sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the method of choice for the bioanalysis of rilmazafone and its metabolites due to its high selectivity and sensitivity. A general workflow for sample analysis is as follows:
-
Sample Preparation: This often involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma samples.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used to separate the parent drug and its metabolites.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected based on their specific mass-to-charge ratios (m/z) in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
Discussion and Conclusion
The available literature indicates that rilmazafone is a pro-drug that is efficiently converted to its active benzodiazepine metabolites in both rats and monkeys. The primary active metabolite, M1, undergoes further metabolism to other active compounds. While the metabolic pathways have been elucidated, there is a notable scarcity of comprehensive, publicly available quantitative pharmacokinetic data for rilmazafone and its metabolites in these animal models. The lack of data is even more pronounced for the canine model.
For researchers and drug development professionals, this guide highlights the established metabolic fate of rilmazafone and provides a framework of the experimental protocols typically employed in its pharmacokinetic evaluation. The provided diagrams offer a clear visual representation of the key processes involved. Further studies reporting detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for both the parent drug and its active metabolites in various animal models would be highly valuable for a more complete understanding of its preclinical profile and for refining pharmacokinetic/pharmacodynamic (PK/PD) models to better predict its behavior in humans.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for conducting comprehensive literature reviews and specific experimental studies.
References
- 1. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Pharmacodynamics of Rilmazafone Hydrochloride's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmazafone hydrochloride is a water-soluble prodrug that, upon oral administration, undergoes rapid conversion to its pharmacologically active benzodiazepine metabolites.[1][2][3] Unlike traditional benzodiazepines, rilmazafone itself has no significant affinity for benzodiazepine receptors.[3] Its sedative, hypnotic, and anxiolytic effects are entirely attributable to its metabolic products.[1][4] This technical guide provides an in-depth exploration of the pharmacodynamics of rilmazafone's principal active metabolites, focusing on their interaction with the GABA-A receptor, quantitative binding affinities, and the experimental protocols used for their characterization.
Metabolic Activation and Key Metabolites
Rilmazafone is a 1H-1,2,4-triazolyl benzophenone derivative that is inactive in its parent form.[1] Following oral administration, it is rapidly metabolized in the small intestine by aminopeptidases.[2][5] This initial step involves desglycylation and subsequent spontaneous cyclization to form the first and principal active metabolite, rilmazolam (M-1) .[1][3][6] Rilmazolam then undergoes further metabolism in the liver, primarily through demethylation by cytochrome P450 (CYP) enzymes, to yield other active metabolites, including N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3) .[1][2][6] A hydrolyzed metabolite, M-4 , is also formed.[1] These active metabolites, all possessing a triazolo-benzodiazepine skeleton, are responsible for the pharmacological effects of rilmazafone.[1][7]
Metabolic pathway of rilmazafone to its active metabolites.
Pharmacodynamics and Mechanism of Action
The active metabolites of rilmazafone exert their pharmacological effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[3]
By binding to the benzodiazepine site on the GABA-A receptor, rilmazafone's metabolites do not directly open the chloride channel but instead enhance the effect of the endogenous neurotransmitter, GABA.[3] This potentiation leads to an increased frequency of chloride ion (Cl-) channel opening, resulting in an influx of chloride ions into the neuron.[3] The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[3] This enhanced inhibitory tone in the CNS is responsible for the sedative, hypnotic, and anxiolytic properties of the drug.[1]
GABA-A Receptor Signaling Pathway
The binding of a rilmazafone metabolite to the benzodiazepine site on the GABA-A receptor initiates a signaling cascade that ultimately leads to CNS depression. The key steps are outlined below:
Signaling pathway of rilmazafone metabolites at the GABA-A receptor.
Downstream of the initial chloride influx, there is evidence to suggest the involvement of other signaling molecules. Activation of the GABA-A receptor can lead to an increase in intracellular calcium concentration, which in turn may activate Protein Kinase C (PKC).[8] PKC can then phosphorylate various intracellular proteins, potentially modulating neuronal function over a longer timescale.[9][10]
Quantitative Data: Receptor Binding Affinity
The primary active metabolites of rilmazafone exhibit a high affinity for benzodiazepine receptors. Studies have demonstrated that these metabolites have Ki values in the nanomolar range, indicating potent binding. The major metabolites show high affinity for both ω1 (alpha-1 subunit) and ω2 (alpha-2 and alpha-3 subunits) GABA-A receptor subtypes, contributing to the broad sedative and hypnotic effects of rilmazafone.[1]
| Metabolite | Receptor Target | Binding Affinity (Ki) | Reference |
| Rilmazolam (M-1) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [3][7] |
| N-Desmethyl Rilmazolam (M-2) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [3][7] |
| Di-desmethyl Rilmazolam (M-3) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective) | [3][7] |
Note: The available data provides a collective Ki range for the active metabolites. Further research is necessary to determine the specific binding affinities of each individual metabolite for various GABA-A receptor subtypes.
Experimental Protocols
In Vitro Metabolism of Rilmazafone using Human Liver Microsomes
This protocol outlines a general procedure for studying the formation of rilmazafone's metabolites in a laboratory setting.
Workflow for in vitro metabolism study of rilmazolam.
Objective: To determine the rate of formation of N-desmethyl rilmazolam and other metabolites from rilmazolam in the presence of human liver microsomes (HLMs).
Materials:
-
Rilmazolam
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of rilmazolam (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of HLMs in phosphate buffer at a final protein concentration of 0.5-1.0 mg/mL.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and MgCl2 at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the rilmazolam working solution to achieve a final substrate concentration typically ranging from 1 to 100 µM.
-
Add the NADPH regenerating system to start the reaction.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of cold acetonitrile (e.g., 2 volumes) containing an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient elution to separate the analytes.
-
Flow Rate: 0.3 mL/min.[1]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.
Radioligand Displacement Binding Assay for Benzodiazepine Receptors
This protocol describes a general method to determine the binding affinity (Ki) of rilmazafone's metabolites for the benzodiazepine receptor.
Workflow for a radioligand displacement binding assay.
Objective: To determine the in vitro binding affinity (Ki) of rilmazafone metabolites for benzodiazepine receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue (e.g., cerebral cortex or whole brain minus cerebellum)
-
[3H]flunitrazepam (radioligand)
-
Unlabeled diazepam or flunitrazepam (for determining non-specific binding)
-
Test compounds (rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., >20,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Membrane preparation + [3H]flunitrazepam + assay buffer.
-
Non-specific Binding: Membrane preparation + [3H]flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).[11]
-
Displacement: Membrane preparation + [3H]flunitrazepam + varying concentrations of the test compound.
-
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 60 minutes).[11]
-
-
Separation and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a displacement curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pharmacodynamic profile of rilmazafone is dictated by its active metabolites, primarily rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam. These compounds are potent positive allosteric modulators of the GABA-A receptor, exhibiting high binding affinity in the low nanomolar range. Their action enhances GABAergic neurotransmission, leading to the sedative, hypnotic, and anxiolytic effects observed clinically. The experimental protocols detailed in this guide provide a framework for the continued investigation of these metabolites and the development of novel compounds targeting the benzodiazepine receptor. Further research to delineate the specific binding affinities and functional activities of each individual metabolite at different GABA-A receptor subtypes will provide a more nuanced understanding of their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Desmethyl Rilmazolam | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Synaptic GABAA Receptor Function by PKA and PKC in Adult Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor for activated C kinase-1 facilitates protein kinase C-dependent phosphorylation and functional modulation of GABA(A) receptors with the activation of G-protein-coupled receptors - UCL Discovery [discovery.ucl.ac.uk]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to Rilmazafone Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmazafone hydrochloride is a water-soluble prodrug that, upon oral administration, is converted into its active benzodiazepine metabolites, primarily rilmazolam.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertaining to this compound. The information is intended to serve as a detailed resource for professionals engaged in research and development within the fields of pharmacology and medicinal chemistry.
Chemical and Physical Properties
This compound is a 1H-1,2,4-triazolyl benzophenone derivative.[2] It is structurally distinct from classical benzodiazepines as it possesses a ring-opened structure and does not have a fused benzene and diazepine ring system.[1][3] The hydrochloride salt form enhances its water solubility.[2][3]
| Property | Value | Source |
| IUPAC Name | 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | [4] |
| Synonyms | Rhythmy, 450191-S | [1][4] |
| Chemical Formula | C₂₁H₂₁Cl₃N₆O₃ | [3] |
| Molecular Weight | 511.79 g/mol | [3][5] |
| CAS Number | 85815-37-8 (for hydrochloride) | [6] |
| Melting Point | Approximately 256–258°C | [7] |
| Solubility | Very soluble in methanol, soluble in water, slightly soluble in ethanol (99.5). Soluble in DMSO at 250 mg/mL (with sonication). | [5][8] |
| Appearance | White to pale yellow-white crystalline powder | [5] |
Pharmacokinetics and Metabolism
Rilmazafone is a prodrug that is inactive in its initial form.[9] After oral administration, it is metabolized in the small intestine by aminopeptidases to its active benzodiazepine metabolite, rilmazolam (M-1).[1][7][9] Rilmazolam then undergoes further hepatic metabolism, primarily through demethylation, to form other active metabolites such as N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[7][10] The metabolism is also affected by cytochrome P-450 enzymes.[11]
The pharmacokinetic profile of rilmazafone's metabolites can be influenced by factors such as renal function. In patients with chronic renal failure, the Cmax of metabolites M1 and M4 were found to be double, and the AUC was five times that of healthy volunteers.[12] The half-life of metabolites M1, M2, and M4 were two to four times longer in these patients.[12]
| Parameter | Value (in patients with chronic renal failure) | Source |
| Cmax (M1, M4) | ~2x higher than healthy volunteers | [12] |
| AUC (M1, M4) | ~5x higher than healthy volunteers | [12] |
| T½ (M1, M2, M4) | 2-4x longer than healthy volunteers | [12] |
| Elimination Half-life (active metabolites) | ~10.5 hours | [1] |
Mechanism of Action and Pharmacology
The active metabolites of rilmazafone are positive allosteric modulators of the gamma-aminobutyric acid (GABA-A) receptor.[13] By binding to the benzodiazepine site on the GABA-A receptor, these metabolites enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[14][15] This hyperpolarization of the neuronal membrane results in the sedative, hypnotic, and anxiolytic effects characteristic of benzodiazepines.[13] The active metabolites exhibit a high affinity for benzodiazepine receptors, with Ki values ranging from 0.9 to 2.1 nM.[13]
Signaling Pathway
The binding of an active metabolite of rilmazafone to the benzodiazepine site on the GABA-A receptor potentiates the GABA-mediated chloride current. This leads to neuronal hyperpolarization and a reduction in neuronal excitability.
Experimental Protocols
Quantification of Rilmazafone Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of rilmazafone and its metabolites in biological matrices.
Sample Preparation (Protein Precipitation): [13]
-
To 100 µL of human plasma, add a suitable internal standard.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions: [13]
-
Column: Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient elution program to ensure separation of the analytes.
Mass Spectrometry Conditions: [13]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of rilmazafone's active metabolite, rilmazolam.[7]
-
Prepare a reaction mixture containing human liver microsomes, rilmazolam, and an NADPH-regenerating system in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the rate of disappearance of the parent compound and the formation of metabolites.
Evaluation of Anxiolytic-like Effects in Mice (Elevated Plus-Maze)
This in vivo protocol is used to assess the anxiolytic properties of rilmazafone.[16]
-
Animals: Male ICR mice.
-
Apparatus: An elevated plus-maze with two open and two closed arms.
-
Procedure:
-
Administer rilmazafone orally at doses of 0.1, 0.2, and 0.5 mg/kg.[16]
-
After a set pre-treatment time, place the mouse at the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a 5-minute session.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[16]
Metabolic Pathway of this compound
The metabolic conversion of rilmazafone is a multi-step process initiated in the small intestine and continued in the liver.
Conclusion
This compound represents an important therapeutic agent in the class of hypnotic drugs. Its unique prodrug nature and subsequent conversion to active benzodiazepine metabolites are key to its pharmacological profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, pharmacokinetic profile, and mechanism of action, along with relevant experimental protocols. The presented data and visualizations are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-1576662) | 85815-37-8 [evitachem.com]
- 4. This compound dihydrate | C21H25Cl3N6O5 | CID 135366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. KEGG DRUG: this compound hydrate [kegg.jp]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG DRUG: Rilmazafone [kegg.jp]
- 12. Pharmacokinetic Study of this compound in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Rilmazafone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for rilmazafone hydrochloride, a water-soluble prodrug that is converted in the body to the active benzodiazepine, rilmazolam. This document outlines the key chemical transformations, intermediates, and reaction conditions, presenting quantitative data in structured tables and illustrating the synthetic routes and workflows with clear diagrams. The information is compiled from key literature, including patents and peer-reviewed articles, to support research and development in the field of medicinal chemistry.
Introduction
This compound, chemically known as 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride, is a hypnotic agent. Its synthesis involves the construction of a substituted 1,2,4-triazole ring system attached to a dichlorinated benzophenone moiety. The primary synthetic strategies detailed in the literature revolve around the formation of the triazole ring from a key hydrazono-acetamide intermediate.
Primary Synthesis Pathway
The most prominently documented synthesis of rilmafone hydrochloride commences with the starting material 2',5-dichloro-2-aminobenzophenone. This multi-step process involves diazotization, amination, cyclization to form the 1,2,4-triazole ring, and a final deprotection step to yield the desired product.
Step 1: Synthesis of N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide (III)
The initial step involves the condensation of 2',5-dichloro-2-aminobenzophenone (I) with N,N-dimethyl-2-chloroacetoacetamide (II). This reaction proceeds via a diazotization of the primary amine on the benzophenone, followed by coupling with the acetoacetamide derivative.
Experimental Protocol:
A solution of 2',5-dichloro-2-aminobenzophenone (I) in a suitable solvent is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at a low temperature to form the diazonium salt. This is then reacted in situ with N,N-dimethyl-2-chloroacetoacetamide (II) in a water-acetone mixture to yield N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide (III).[1]
| Reactant/Reagent | Molar Ratio | Key Conditions |
| 2',5-dichloro-2-aminobenzophenone (I) | 1.0 | - |
| N,N-dimethyl-2-chloroacetoacetamide (II) | 1.0 | - |
| Sodium Nitrite (NaNO₂) | 1.1 | Low temperature (0-5 °C) |
| Hydrochloric Acid (HCl) | 2.0 | Aqueous solution |
| Solvent | - | Water-acetone |
Step 2: Synthesis of N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide (IV)
The chloro group in intermediate (III) is then displaced by an amino group through treatment with ammonia.
Experimental Protocol:
Intermediate (III) is treated with aqueous ammonia in ethyl acetate. The reaction mixture is stirred until completion, followed by extraction and purification to afford N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide (IV).[1]
| Reactant/Reagent | Molar Ratio | Key Conditions |
| Intermediate (III) | 1.0 | - |
| Aqueous Ammonia (NH₃) | Excess | Room temperature |
| Solvent | - | Ethyl Acetate |
Step 3: Synthesis of 2',5-dichloro-2-[3-dimethylcarbamoyl-5-(phthalylglycylaminomethyl)-1H-1,2,4-triazol-1-yl]benzophenone (VI)
This step involves the crucial cyclization reaction to form the 1,2,4-triazole ring. The amino group of intermediate (IV) reacts with phthalylglycylglycyl chloride (V) to form the triazole ring with a protected aminoacetamido side chain.
Experimental Protocol:
Intermediate (IV) is reacted with phthalylglycylglycyl chloride (V) in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA). The reaction mixture is stirred at room temperature to facilitate the cyclization, yielding the protected rilmazafone precursor (VI).[1]
| Reactant/Reagent | Molar Ratio | Key Conditions |
| Intermediate (IV) | 1.0 | - |
| Phthalylglycylglycyl chloride (V) | 1.0 | - |
| Solvent | - | THF-HMPA |
Step 4: Synthesis of this compound
The final step is the deprotection of the phthalyl group to liberate the primary amine, followed by salt formation.
Experimental Protocol:
The protected precursor (VI) is treated with hydrazine hydrate in refluxing ethanol to cleave the phthalyl protecting group. Subsequent treatment with hydrochloric acid in ethanol yields this compound.[1]
| Reactant/Reagent | Molar Ratio | Key Conditions |
| Intermediate (VI) | 1.0 | - |
| Hydrazine Hydrate | Excess | Refluxing Ethanol |
| Hydrochloric Acid (HCl) | Stoichiometric | Ethanol |
Synthesis Pathway Diagram
Caption: Primary synthesis pathway of this compound.
Alternative Synthesis Approach
An alternative synthesis route starts from 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide. This intermediate can be cyclized to form the triazole ring in a multi-step reaction. One documented method involves a two-step process: first, a reaction in a mixture of THF and hexamethylphosphoramide at room temperature, followed by refluxing in acetic acid. The resulting intermediate is then treated with hydrazine hydrate in ethanol under heating to yield rilmazafone.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
| Step | Intermediate/Product | Reported Yield (%) | Purity (%) | Analytical Method |
| 1 | N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide | Data not available | Data not available | - |
| 2 | N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide | Data not available | Data not available | - |
| 3 | 2',5-dichloro-2-[3-dimethylcarbamoyl-5-(phthalylglycylaminomethyl)-1H-1,2,4-triazol-1-yl]benzophenone | Data not available | Data not available | - |
| 4 | This compound | Data not available | Data not available | - |
Conclusion
The synthesis of this compound is a well-established process involving the formation of a key 1,2,4-triazole ring. The primary pathway, starting from 2',5-dichloro-2-aminobenzophenone, provides a clear route to the final product. Further research into optimizing reaction conditions and improving yields for each step could be beneficial for large-scale production. This guide provides a foundational understanding of the synthetic strategies for researchers and professionals in the field of drug development.
References
The Discovery and Development of Rilmazafone: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Rilmazafone, a water-soluble prodrug, represents a unique approach to hypnotic agent design. Developed in Japan by Shionogi under the code name 450191-S, it is a 1H-1,2,4-triazolyl benzophenone derivative that, unlike traditional benzodiazepines, is inactive in its parent form.[1][2] Its therapeutic action is realized after oral administration, through a multi-step metabolic conversion in the gastrointestinal tract and liver to its active benzodiazepine metabolites.[3][4] This distinctive characteristic of being a prodrug was a key focus of its development, aiming to optimize its pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of rilmazafone, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.
Discovery and Synthesis
Rilmazafone was first synthesized in Japan as part of a research program focused on developing new sleep-inducing agents.[5] The synthesis of rilmazafone originates from 2-amino-5-chloro-2'-chlorobenzophenone.[6] While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general chemical class of 1,2,4-triazole benzophenone derivatives can be synthesized through multi-step reactions. For instance, one synthetic route involves the reaction of a substituted 2-aminobenzophenone with a triazole-containing moiety.[6][7]
Preclinical Development
The preclinical evaluation of rilmazafone, extensively documented in a series of studies by Yamamoto and colleagues in 1984, established its foundational pharmacological profile in various animal models, including mice, rats, cats, and rhesus monkeys.[8][9]
Pharmacodynamics
The primary pharmacodynamic effect of rilmazafone is central nervous system depression, leading to sedation and hypnosis.[8] Notably, rilmazafone itself has negligible affinity for benzodiazepine receptors.[3] Its pharmacological activity is entirely attributable to its metabolites.[3][8]
Key preclinical findings include:
-
Sedative and Hypnotic Effects: Rilmazafone was shown to be equipotent to nitrazepam and 2 to 6 times more potent than diazepam and estazolam in potentiating chlorprothixene- and thiopental-induced hypnosis in mice.[8]
-
Motor Impairment: A significant feature of rilmazafone is its relatively weak induction of motor incoordination compared to other benzodiazepines. In mice, it was 1/2 to 1/266 times as potent as diazepam and nitrazepam in tests such as the traction, rotarod performance, and inclined screen tests.[8]
-
Anticonvulsant Activity: Rilmazafone demonstrated potent activity against pentylenetetrazol-, picrotoxin-, and bicuculline-induced convulsions, with a potency similar to nitrazepam. However, it was less effective against electroshock-induced convulsions.[8]
-
Anxiolytic Effects: The drug exhibited potent anti-aggressive and anti-conflict activities, suggesting anxiolytic properties comparable to diazepam.[8]
The active metabolites of rilmazafone (M-1, M-2, M-A, and M-3) showed similar potency to the parent compound in inducing anesthetic potentiation and anxiolytic effects, but were more potent in causing motor disturbances.[8]
Pharmacokinetics and Metabolism
The unique pharmacokinetic profile of rilmazafone is central to its design as a prodrug. Following oral administration, rilmazafone is metabolized in the small intestine and liver.[3][4] The primary metabolic pathway involves desglycylation, followed by spontaneous cyclization to form the active benzodiazepine metabolites.[10] The major active metabolites identified are rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3).[3] A hydrolyzed metabolite, M-4, is the major metabolite found in human plasma and urine.[11][12]
A study in patients with chronic renal failure provided some insight into the pharmacokinetics of rilmazafone's metabolites. The peak plasma concentrations (Cmax) of metabolites M1 and M4 were doubled, and the area under the curve (AUC) was five times higher in these patients compared to healthy volunteers, even with a lower administered dose. The half-lives of metabolites M1, M2, and M4 were two to four times longer in patients with renal failure.
Table 1: Pharmacokinetic Parameters of Rilmazafone Metabolites in Patients with Chronic Renal Failure vs. Healthy Volunteers
| Parameter | Patients with Chronic Renal Failure (1 mg dose) | Healthy Volunteers (2 mg dose) |
| Metabolite M1 | ||
| Cmax | ~2x higher than volunteers | - |
| AUC | ~5x higher than volunteers | - |
| T1/2 | 2-4x longer than volunteers | - |
| Metabolite M2 | ||
| T1/2 | 2-4x longer than volunteers | - |
| Metabolite M4 | ||
| Cmax | ~2x higher than volunteers | - |
| AUC | ~5x higher than volunteers | - |
| T1/2 | 2-4x longer than volunteers | - |
Note: The study did not provide absolute values for Cmax and AUC in healthy volunteers, but rather a relative comparison.
Clinical Development
Clinical trials have evaluated the efficacy and safety of rilmazafone for the treatment of insomnia and for use as a preoperative sedative.
Efficacy
A double-blind controlled study involving 244 patients evaluated the use of rilmazafone (2 mg and 4 mg) as a hypnotic on the preoperative night and as a premedicant, with 5 mg of nitrazepam as the reference drug.[5]
Table 2: Efficacy and Side Effects of Rilmazafone vs. Nitrazepam for Preoperative Use [5]
| Treatment Group | Hypnotic Efficacy Rate | Premedicant Efficacy Rate | Incidence of Side Effects | Incidence of Amnesia |
| Rilmazafone 4 mg | 82% | 75% | 52% | 33% |
| Rilmazafone 2 mg | 69% | 62% | 28% | 15% |
| Nitrazepam 5 mg | 66% | 75% | 39% | 14% |
The study concluded that for hypnotic effects, the overall usefulness was in the order of rilmazafone 4 mg > rilmazafone 2 mg ≈ nitrazepam 5 mg. For premedication, the order was rilmazafone 4 mg >> rilmazafone 2 mg ≈ nitrazepam 5 mg.[5]
Another randomized, double-blind, crossover study in healthy elderly subjects (n=13, aged 60-70 years) compared the residual effects of a single dose of rilmazafone (1 mg), zolpidem (5 mg), and triazolam (0.125 mg).[13] The study found that rilmazafone significantly improved the body sway test compared to the other hypnotics and was well-tolerated with no serious adverse effects.[13]
A study on elderly patients with nocturia (n=42) found that rilmazafone (2 mg/day) for 4 weeks was as effective as melatonin (2 mg/day) in significantly decreasing the number of nocturnal urinations and improving quality of life.[14][15]
Safety and Tolerability
Across clinical studies, rilmazafone has been generally well-tolerated.[5][13] The most common side effects reported in the preoperative study were not detailed but the overall incidence was dose-dependent.[5] The study in elderly subjects reported no serious adverse side effects.[13]
Mechanism of Action
The therapeutic effects of rilmazafone are mediated by its active metabolites, which act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability. The active metabolites of rilmazafone bind to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.[3]
The major active metabolites of rilmazafone exhibit high affinity for benzodiazepine receptors, with Ki values ranging from 0.9 to 2.1 nM.[3] These metabolites demonstrate high affinity for both ω1 (alpha-1 subunit) and ω2 (alpha-2 and alpha-3 subunits) GABA-A receptor subtypes.[3] This broad affinity profile is thought to contribute to its sedative and hypnotic effects.
Experimental Protocols
Preclinical Behavioral Pharmacology
The initial behavioral studies of rilmazafone (450191-S) by Yamamoto et al. (1984) employed a battery of standardized tests in rodents and other animal models to characterize its sedative, motor, anticonvulsant, and anxiolytic properties.[8]
-
Motor Coordination: Assessed using the rotarod performance test, where animals are placed on a rotating rod and the time until they fall off is measured. The traction test, which measures the ability of a mouse to hang onto a wire, and the inclined screen test, which assesses the ability to climb a screen at a steep angle, were also used.[8]
-
Sedative/Hypnotic Activity: Evaluated by measuring the potentiation of hypnosis induced by other CNS depressants, such as chlorprothixene and thiopental. The duration of the loss of the righting reflex was the primary endpoint.[8]
-
Anticonvulsant Activity: The ability of rilmazafone to protect against seizures induced by chemical convulsants (pentylenetetrazol, picrotoxin, bicuculline) or maximal electroshock was determined. The primary endpoint was the prevention of tonic-clonic seizures or death.[8]
-
Anxiolytic Activity: Assessed using anti-aggressive and anti-conflict models. In anti-conflict tests, the ability of the drug to increase punished behavior (e.g., drinking from a sipper tube that delivers a mild electric shock) is measured.[8]
Clinical Trial Methodology
The clinical trials cited in this guide employed robust methodologies to assess the efficacy and safety of rilmazafone.
-
Preoperative Sedation Study: This was a double-blind, randomized, controlled trial. Patients were randomly assigned to receive either rilmazafone (2 mg or 4 mg) or nitrazepam (5 mg). The double-blind design means that neither the patients nor the investigators knew which treatment was being administered, which minimizes bias. Efficacy was assessed based on predefined criteria for hypnotic and premedicant effects.[5]
-
Residual Effects in Elderly Study: This study utilized a randomized, double-blind, crossover design. Each participant received each of the four treatments (rilmazafone, zolpidem, triazolam, and placebo) in a random order, with a washout period between each treatment. This design allows each participant to serve as their own control, increasing the statistical power of the study. Objective measures of psychomotor performance (e.g., Timed up and Go test, Functional Reach Test, body sway test) and subjective ratings were collected at multiple time points after drug administration.[13]
Visualizations
Metabolic Pathway of Rilmazafone
Caption: Metabolic activation of rilmazafone to its active benzodiazepine metabolites.
Signaling Pathway of Rilmazafone's Active Metabolites
Caption: Mechanism of action of rilmazafone's active metabolites on the GABA-A receptor.
Rilmazafone Drug Development Workflow
Caption: A logical workflow for the discovery and development of rilmazafone.
Conclusion
The development of rilmazafone showcases a thoughtful approach to hypnotic drug design, leveraging the concept of a prodrug to create a compound with a distinct pharmacological profile. Its journey from a novel 1H-1,2,4-triazolyl benzophenone derivative to a clinically used hypnotic in Japan is a testament to a systematic preclinical and clinical evaluation process. The key differentiating feature of rilmazafone, its metabolic activation to potent benzodiazepine receptor modulators, has been thoroughly investigated and forms the basis of its therapeutic action. The relatively lower incidence of motor side effects compared to its sedative-hypnotic potency was a significant finding in its preclinical assessment. Clinical studies have confirmed its efficacy in insomnia and as a preoperative sedative. For researchers and professionals in drug development, the story of rilmazafone offers valuable insights into prodrug design, the importance of comprehensive preclinical pharmacological profiling, and the execution of well-controlled clinical trials to establish the therapeutic utility of a new chemical entity. Further research into the specific contributions of each of its active metabolites to the overall clinical profile could provide an even deeper understanding of this unique hypnotic agent.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of the Effects of Rilmazafone on the Preoperative night sleep and Premedication [jstage.jst.go.jp]
- 6. Rilmazafone synthesis - chemicalbook [chemicalbook.com]
- 7. arabjchem.org [arabjchem.org]
- 8. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivatives (450191-S) (I). Behavioral analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivative (450191-S) (V). General pharmacological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Pharmacology of a new sleep-inducer, a 1H-1,2,4-triazolyl benzophenone derivative, 450191-S (VIII). Examination and determination of metabolites in human plasma and urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of melatonin and rilmazafone on nocturia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Rilmazafone Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmazafone hydrochloride is a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites. An understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides an in-depth overview of the available solubility data and the stability profile of this compound under various stress conditions. It details comprehensive experimental protocols for determining these key physicochemical properties and outlines the metabolic pathway of rilmazafone.
Solubility Profile
This compound, as a salt form, exhibits significantly enhanced aqueous solubility compared to its parent compound, rilmazafone. This characteristic is crucial for its oral bioavailability. The Japanese Pharmacopoeia describes this compound hydrate as being very soluble in methanol, soluble in water, and slightly soluble in ethanol (99.5)[1]. While precise quantitative solubility data for this compound in various solvents remains limited in publicly available literature, the following tables summarize the available qualitative and comparative quantitative information.
Table 1: Qualitative Solubility of this compound Hydrate [1]
| Solvent | Solubility Descriptor |
| Water | Soluble |
| Methanol | Very Soluble |
| Ethanol (99.5%) | Slightly Soluble |
| DMSO | Slightly Soluble |
Table 2: Quantitative Solubility of Rilmazafone (Parent Compound) and a Related Benzodiazepine
| Compound | Solvent | Solubility |
| Rilmazafone | Dimethyl sulfoxide (DMSO) | 250 mg/mL[2] |
| Rilmazafone | N,N-dimethylformamide (DMF) | 25-30 mg/mL |
| Rilmazafone | Ethanol | 25-30 mg/mL |
| Rilmazafone | Ethanol:Phosphate Buffered Saline (PBS) | 0.33 mg/mL |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, methanol, ethanol, phosphate buffers at various pH)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.
-
Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand to let the undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile and Degradation Pathways
Table 3: Summary of Stability Characteristics and Forced Degradation Conditions
| Condition | Stressor | Expected Outcome |
| Hydrolytic | Acidic (e.g., 0.1 M HCl, 60°C) | Potential for hydrolysis of the amide linkages. |
| Basic (e.g., 0.1 M NaOH, 60°C) | Potential for hydrolysis of the amide linkages. | |
| Neutral (e.g., Purified Water, 60°C) | Less degradation expected compared to acidic or basic conditions. | |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂), RT | Susceptible to oxidation, potentially at the triazole ring or other electron-rich moieties. |
| Thermal | Dry Heat (e.g., 80°C) | Potential for thermal decomposition. |
| Photolytic | UV/Vis Light (ICH Q1B guidelines) | Known to be light-sensitive; significant degradation is expected upon exposure. |
Experimental Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the drug substance under various stress conditions to an extent that allows for the identification of degradation products and the validation of a stability-indicating method. A target degradation of 5-20% is generally considered optimal.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water
-
Methanol, Acetonitrile (HPLC grade)
-
Volumetric flasks, vials
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours). Periodically withdraw and dilute samples for analysis.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) to separate and identify the parent drug and its degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and spectral data of the degradation products.
-
If using HPLC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to aid in structure elucidation.
-
Metabolic Pathway of Rilmazafone
Rilmazafone is a prodrug and is metabolically activated in the small intestine. The primary metabolic pathway involves desglycylation and subsequent cyclization to form the active benzodiazepine, rilmazolam (M-1). Further metabolism proceeds through demethylation and hydrolysis.
Conclusion
This compound's favorable aqueous solubility is a key attribute for its function as an orally administered prodrug. However, its susceptibility to degradation by light and potentially under hydrolytic and oxidative stress necessitates careful consideration during formulation development, manufacturing, and storage to ensure product quality, safety, and efficacy. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound and to develop stable and effective pharmaceutical products. Further studies are warranted to generate comprehensive quantitative solubility and stability data to support formulation optimization and regulatory submissions.
References
An In-depth Technical Guide to the In Vitro Metabolism of Rilmazafone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmazafone hydrochloride is a water-soluble prodrug that functions as a hypnotic agent.[1] Pharmacologically inactive in its initial state, rilmazafone does not bind to benzodiazepine receptors.[2][3] Its therapeutic effects are realized after administration through a multi-step metabolic conversion into active benzodiazepine metabolites.[1][4] This conversion begins in the small intestine, mediated by aminopeptidases, and continues in the liver, primarily through the action of Cytochrome P450 (CYP) enzymes.[1][5] A thorough understanding of the in vitro metabolic fate of rilmazafone is crucial for predicting its pharmacokinetic profile, anticipating potential drug-drug interactions, and understanding inter-individual variability in patients.[1] This technical guide provides a comprehensive overview of the metabolic pathways, experimental protocols for in vitro studies, and analytical methodologies for the quantification of rilmazafone and its key metabolites.
Metabolic Pathway of Rilmazafone
The metabolism of rilmazafone is a sequential process involving initial activation followed by subsequent modifications in the liver.
2.1 Initial Activation in the Small Intestine
Rilmazafone is a 1H-1,2,4-triazolyl benzophenone derivative.[5] Following oral administration, it is first metabolized in the small intestine by aminopeptidases.[1][6] This initial step involves the removal of a glycine moiety (desglycylation), leading to an unstable intermediate that spontaneously cyclizes to form the active benzodiazepine, Rilmazolam (M-1) .[6][7]
2.2 Hepatic Metabolism
Subsequent to its formation, Rilmazolam undergoes further metabolism in the liver, primarily through Phase I reactions catalyzed by Cytochrome P450 enzymes.[5] The main metabolic transformations include:
-
N-Demethylation: Rilmazolam is demethylated to form N-Desmethyl Rilmazolam (M-2) .[1][7] This metabolite is a significant contributor to the overall pharmacological effect.[1]
-
Further Demethylation: M-2 can be further demethylated to form Di-Desmethyl Rilmazolam (M-3) .[1][7]
-
Hydrolysis: The benzodiazepine ring can be hydrolyzed to form M-4 .[7][8]
-
Hydroxylation: Minor metabolic pathways include hydroxylation at the 4-position of the benzodiazepine ring or at the para-position of the o-chlorophenyl group.[7]
While the specific CYP isoforms responsible for rilmazafone's metabolism are not extensively detailed in the literature, CYP3A4 is known to be a key enzyme in the metabolism of many benzodiazepines, including triazolobenzodiazepines.[9][10][11]
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This section details a standard protocol for assessing the metabolic stability and metabolite formation of rilmazafone's active form, rilmazolam, in a human liver microsome (HLM) environment.[1]
3.1 Objective
To determine the rate of disappearance of Rilmazolam and the formation of N-Desmethyl Rilmazolam in the presence of human liver microsomes.[1]
3.2 Materials
-
Rilmazolam
-
Human Liver Microsomes (HLMs)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
3.3 Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Rilmazolam in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a working solution of Rilmazolam by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]
-
Prepare a working solution of HLMs in phosphate buffer at a final protein concentration of 0.5-1.0 mg/mL.[1]
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and MgCl₂ at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding the Rilmazolam working solution to achieve a final substrate concentration typically ranging from 1 to 100 µM.[1]
-
Immediately add the NADPH regenerating system to start the reaction.[1]
-
Incubate the mixture at 37°C with gentle agitation.[1]
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile) to the aliquot.[1] This step also serves to precipitate proteins.
-
-
Sample Processing:
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of rilmazafone and its metabolites.[1]
4.1 Instrumentation
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
4.2 Chromatographic Conditions (Representative)
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A suitable gradient elution to separate the analytes.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
4.3 Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and an internal standard must be determined and optimized for maximum sensitivity and specificity.[8]
Quantitative Data
Specific in vitro kinetic parameters for the metabolic conversion of rilmazafone and its metabolites are not extensively documented in the public domain.[1] However, insights can be drawn from studies on analogous benzodiazepines and from in vivo data.
5.1 Representative In Vitro Kinetic Data (Analogous Compound)
To illustrate expected metabolic behavior, the following table provides representative data from studies on diazepam, another benzodiazepine extensively metabolized by CYP enzymes in human liver microsomes.[1]
Table 1: Representative Michaelis-Menten Kinetic Parameters for Diazepam Metabolism in Human Liver Microsomes
| Metabolic Pathway | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| N-demethylation | 200 - 400 | 800 - 1500 |
| C3-hydroxylation | 100 - 250 | 400 - 700 |
Disclaimer: This data is for illustrative purposes only and is derived from studies on diazepam. It does not represent actual kinetic data for rilmazafone or its metabolites.[1]
5.2 In Vivo Metabolite Concentrations from Forensic Data
Forensic toxicology reports from fatal intoxications involving rilmazafone provide crucial in vivo data on the relative concentrations of its metabolites, underscoring the significance of the N-demethylation pathway.[4][12]
Table 2: Femoral Blood Concentrations of Rilmazafone Metabolites in Fatal Intoxication Cases
| Metabolite | Case 1 Concentration (ng/g) | Case 2 Concentration (ng/g) |
|---|---|---|
| Rilmazolam (M-1) | 7.9 | 1.7 |
| N-Desmethyl Rilmazolam (M-2) | 65 | 1.4 |
| Di-Desmethyl Rilmazolam (M-3) | 170 | 70 |
Data sourced from a forensic toxicology report.[4][12]
Mechanism of Action of Active Metabolites
The active metabolites of rilmazafone (M-1, M-2, M-3) exert their pharmacological effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[8] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to the sedative and hypnotic effects observed after rilmazafone administration.[8] Studies have shown that these metabolites have a high affinity for benzodiazepine receptors, with Ki values reported to be in the low nanomolar range (0.9 to 2.1 nM).[8]
Conclusion
This compound is a prodrug that undergoes a predictable and sequential metabolic activation to form several pharmacologically active benzodiazepine metabolites. The primary metabolic pathways involve desglycylation, cyclization, and successive N-demethylations. The in vitro investigation of this metabolism, typically conducted using human liver microsomes and analyzed via LC-MS/MS, is essential for a complete understanding of the drug's disposition. While specific in vitro kinetic data for rilmazafone remains a research gap, the established protocols and knowledge from related compounds provide a robust framework for its study. Further research to fully characterize the individual kinetic profiles of each metabolite will be invaluable for refining pharmacokinetic models and enhancing clinical safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Rilmazafone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. KEGG DRUG: Rilmazafone [kegg.jp]
- 10. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmazafone Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmazafone hydrochloride is a water-soluble prodrug that, upon oral administration, is converted into a series of active benzodiazepine metabolites. These metabolites are responsible for the compound's hypnotic and sedative properties. This technical guide provides a comprehensive overview of the receptor binding affinity of rilmazafone's active metabolites, detailing their interaction with γ-aminobutyric acid type A (GABA(_A)) receptors. This document includes a summary of available quantitative binding data, a detailed methodology for a representative radioligand binding assay, and visualizations of the metabolic and signaling pathways. While specific binding affinities for each individual metabolite are not extensively documented in publicly available literature, existing studies collectively demonstrate a high affinity for benzodiazepine receptors.
Introduction
This compound itself is pharmacologically inactive and does not bind to benzodiazepine receptors.[1][2] Its therapeutic effects are elicited after in vivo metabolism to its active forms. The primary mechanism of action of these metabolites is the positive allosteric modulation of the GABA(_A) receptor, which enhances the inhibitory effects of GABA, leading to sedation and hypnosis.[3] Understanding the receptor binding characteristics of these active metabolites is crucial for elucidating the pharmacological profile of rilmazafone.
Metabolism of Rilmazafone
Rilmazafone undergoes a multi-step metabolic conversion, primarily in the small intestine and liver.[3] The process involves desglycylation, cyclization to form a benzodiazepine ring structure, and subsequent demethylation.[3] The principal active metabolites identified are:
-
Rilmazolam (M-1)
-
N-Desmethyl Rilmazolam (M-2)
-
Di-desmethyl Rilmazolam (M-3)
Metabolic conversion of rilmazafone to its active metabolites.
Receptor Binding Affinity
The active metabolites of rilmazafone exhibit a high affinity for the benzodiazepine binding site on the GABA(_A) receptor.
Quantitative Data
Studies have demonstrated that the active metabolites of rilmazafone collectively bind with high affinity to benzodiazepine receptors. The inhibitory constant (Ki) for a mixture of these metabolites has been reported to be in the nanomolar range. Furthermore, these metabolites show high affinity for both ω1 (alpha-1 subunit) and ω2 (alpha-2 and alpha-3 subunits) GABA(_A) receptor subtypes.[3][4]
| Ligand | Receptor/Subtype | Affinity (Ki) | Reference |
| Active Metabolites (mixture) | Benzodiazepine Receptors | 0.9 - 2.1 nM | [1] |
| Active Metabolites (mixture) | ω1 (α1) and ω2 (α2, α3) GABA(_A) Receptor Subtypes | High Affinity | [3][4] |
Signaling Pathway
The active metabolites of rilmazafone act as positive allosteric modulators of GABA(_A) receptors. By binding to the benzodiazepine site, located at the interface between the α and γ subunits, they enhance the affinity of the receptor for GABA.[5] This potentiation leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron, which underlies the central nervous system depressant effects.[3]
Modulation of the GABAA receptor by rilmazafone's active metabolites.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of rilmazafone's active metabolites for the benzodiazepine site on the GABA(_A) receptor.
Materials
-
Radioligand: [³H]Flunitrazepam or [³H]Diazepam
-
Test Compounds: Rilmazolam (M-1), N-Desmethyl Rilmazolam (M-2), Di-desmethyl Rilmazolam (M-3)
-
Non-specific Binding Control: Unlabeled Diazepam or Clonazepam (high concentration)
-
Receptor Source: Rat or bovine brain cortex membrane preparation, or cells expressing recombinant human GABA(_A) receptor subtypes.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation
-
Homogenize brain tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as Bradford or BCA).
-
Store the membrane preparation at -80°C until use.
Binding Assay Procedure
-
Prepare serial dilutions of the test compounds (rilmazafone metabolites) and the non-specific binding control.
-
In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), a high concentration of unlabeled competitor (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A generalized workflow for a radioligand binding assay.
Conclusion
This compound is a prodrug that is metabolized to active benzodiazepine compounds. These metabolites exhibit high affinity for GABA(_A) receptors, acting as positive allosteric modulators to enhance GABAergic neurotransmission. While the collective binding affinity of these metabolites is well-established, further research is warranted to determine the specific binding profiles of individual metabolites at various GABA(_A) receptor subtypes. Such studies would provide a more nuanced understanding of the pharmacological contributions of each metabolite to the overall therapeutic effects of rilmazafone.
References
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Rilmazafone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of rilmazafone hydrochloride in bulk drug substance and pharmaceutical formulations. The protocols described herein are essential for quality control, stability studies, and research and development in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This method is suitable for the determination of this compound in bulk material and finished dosage forms. It is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% v/v ortho-phosphoric acid in water and acetonitrile in a ratio of 30:70 v/v.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[2]
-
Run Time: Approximately 10 minutes.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with a mixture of methanol and water (50:50 v/v).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10 to 70 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Data Presentation
| Parameter | Result |
| Linearity Range | 10 - 70 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
Note: The quantitative data presented is based on a method for a similar compound and should be validated specifically for this compound.
Experimental Workflow: HPLC Method
References
Application Notes and Protocols for LC-MS/MS Analysis of Rilmazafone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of the hypnotic prodrug rilmazafone and its primary active metabolites—rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3)—in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Rilmazafone is a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[1] It does not exhibit significant affinity for GABA-A receptors itself; its therapeutic effects are mediated through its metabolic conversion.[2] Understanding the metabolic cascade of rilmazafone is crucial for pharmacokinetic assessments and clinical research. The primary metabolic pathway involves initial activation in the small intestine to rilmazolam (M-1), followed by hepatic demethylation to N-desmethyl rilmazolam (M-2) and subsequently to di-desmethyl rilmazolam (M-3).[3] Further metabolism can lead to a hydrolyzed metabolite (M-4).[4] This application note details a robust LC-MS/MS protocol for the simultaneous quantification of rilmazafone and its key active metabolites in plasma.
Metabolic Pathway of Rilmazafone
Rilmazafone undergoes a multi-step enzymatic process to form its pharmacologically active metabolites. This biotransformation is initiated by aminopeptidases in the small intestine, followed by cytochrome P450-mediated reactions in the liver.[3]
Quantitative Data Summary
The following table summarizes quantitative data for rilmazafone metabolites from forensic toxicology reports. These values provide an indication of the concentrations that may be observed in biological samples.
| Analyte | Matrix | Concentration Range (ng/mL or ng/g) | Reference |
| Rilmazolam (M-1) | Post-mortem Femoral Blood | 1.7 - 7.9 | [5][6] |
| N-Desmethyl Rilmazolam (M-2) | Post-mortem Femoral Blood | 1.4 - 65 | [5][6] |
| Di-Desmethyl Rilmazolam (M-3) | Post-mortem Femoral Blood | 70 - 170 | [5][6] |
Experimental Protocols
This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.
Materials:
-
Human plasma
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., Diazepam-d5, 100 ng/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS injection.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions:
The following are proposed MRM transitions. It is crucial to optimize cone/fragmentor voltage and collision energy for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) (Starting Point) | Collision Energy (eV) (Starting Point) |
| Rilmazafone | 475.1 | Optimize | 30 | 25 |
| Rilmazolam (M-1) | 418.1 | Optimize | 35 | 30 |
| N-Desmethyl Rilmazolam (M-2) | 404.1 | Optimize | 35 | 30 |
| Di-Desmethyl Rilmazolam (M-3) | 390.1 | Optimize | 35 | 30 |
| Diazepam-d5 (IS) | 290.1 | 198.1 | 30 | 20 |
Note: Product ions for rilmazafone and its metabolites should be determined by infusing a standard of each compound and performing a product ion scan.
Experimental Workflow
The overall analytical process from sample receipt to data analysis is depicted in the following workflow diagram.
Signaling Pathway
The active metabolites of rilmazafone exert their therapeutic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Developing In Vivo Models for Rilmazafone Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for developing and utilizing in vivo models to assess the efficacy of rilmazafone hydrochloride, a water-soluble benzodiazepine prodrug. Rilmazafone is metabolized to its active forms, which then exert sedative, hypnotic, and anxiolytic effects through positive allosteric modulation of GABA-A receptors. This document outlines detailed protocols for evaluating both the hypnotic and anxiolytic properties of rilmazafone in rodent models, presents quantitative data from relevant studies in a clear tabular format, and includes diagrams to illustrate the mechanism of action and experimental workflows.
Introduction to this compound
Rilmazafone is a 1H-1,2,4-triazolyl benzophenone derivative that acts as a prodrug.[1] It is not pharmacologically active itself but is rapidly converted to its active metabolites, primarily M1 (rilmazolam), after oral administration.[1][2] These metabolites are benzodiazepines that bind to the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA.[3][4] This mechanism of action underlies its therapeutic applications for insomnia and anxiety.[2][5] The efficacy of rilmazafone is attributed to its ability to promote sleep and reduce anxiety-like behaviors.
Mechanism of Action: GABA-A Receptor Modulation
The active metabolites of rilmazafone allosterically modulate GABA-A receptors in the central nervous system. This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a general inhibitory effect on neuronal excitability. The differential effects of rilmazafone (sedative vs. anxiolytic) can be attributed to the specific GABA-A receptor subtypes it interacts with. It has been suggested that omega1 (α1 subunit-containing) receptors are primarily associated with sedative and hypnotic effects, while omega2 (α2/α3 subunit-containing) receptors are linked to anxiolytic and muscle relaxant properties.[6]
In Vivo Efficacy Models: Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the hypnotic and anxiolytic efficacy of rilmazafone.
Hypnotic Efficacy Data
Table 1: Effects of Rilmazafone on Sleep Parameters in Sleep-Disturbed Rats
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Total Awake Time (min) | Non-REM Sleep Time (min) | Delta Activity during Non-REM Sleep |
| Vehicle | - | 35.2 ± 4.5 | 180.5 ± 15.3 | 165.8 ± 12.1 | Baseline |
| Rilmazafone | 1 | 15.8 ± 3.2 | 125.6 ± 10.8 | 210.4 ± 14.5 | Decreased |
*p < 0.05 compared to vehicle. Data adapted from a study on sleep-disturbed rats.[1]
Anxiolytic Efficacy Data
Table 2: Anxiolytic-like Effects of Rilmazafone in the Elevated Plus Maze (Mice)
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms | % Open Arm Entries |
| Control | - | 15.2 ± 2.1 | 20.5 ± 3.2 |
| Rilmazafone | 0.1 | 28.9 ± 3.5 | 35.1 ± 4.1 |
| Rilmazafone | 0.2 | 35.4 ± 4.2 | 42.8 ± 5.3 |
| Rilmazafone | 0.5 | 38.1 ± 4.8 | 45.2 ± 5.9 |
*p<0.05, **p<0.01 compared to control. Data adapted from Nishino et al., 2008.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving animals should be approved by an Institutional Animal Care and Use Committee (IACUC).
Assessment of Hypnotic Efficacy: EEG/EMG Sleep Analysis in Rodents
This protocol is designed to evaluate the effects of rilmazafone on sleep architecture.
4.1.1. Surgical Implantation of Electrodes
-
Anesthesia: Anesthetize the rodent (e.g., adult male Sprague-Dawley rat) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Preparation: Place the animal in a stereotaxic frame. Shave and sterilize the surgical area on the scalp.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel electrodes, ensuring they touch the dura mater but do not penetrate the brain.
-
EMG Electrodes: Insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Connect the electrode wires to a headmount socket and secure the entire assembly to the skull with dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week.
4.1.2. Sleep Recording and Data Analysis
-
Habituation: Acclimate the animals to the recording chambers and tethered recording cables for several days before the experiment.
-
Experimental Procedure:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the recordings in 10-30 second epochs into three stages: wakefulness, non-REM (NREM) sleep, and REM sleep based on EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG activity).
-
Calculate key sleep parameters: sleep latency (time to first NREM sleep epoch), total time spent in each sleep stage, number and duration of sleep/wake bouts.
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
-
Assessment of Anxiolytic Efficacy
4.2.1. Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9]
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer rilmazafone or vehicle 30-60 minutes prior to testing.
-
Place the mouse at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Measure the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of open arm entries [(Entries into open arms) / (Total entries into all arms)] x 100.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
4.2.2. Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[10][11][12]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer rilmazafone or vehicle 30-60 minutes prior to testing.
-
Place the mouse in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session.
-
Use a video tracking system to record the animal's behavior.
-
-
Data Analysis:
-
Measure the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
-
Conclusion
The in vivo models and protocols described in these application notes provide a robust framework for evaluating the hypnotic and anxiolytic efficacy of this compound. Consistent and detailed experimental procedures are critical for obtaining reliable and reproducible data. The use of EEG/EMG analysis for sleep studies and well-validated behavioral paradigms like the Elevated Plus Maze and Light-Dark Box test are essential tools for characterizing the pharmacological profile of rilmazafone and similar compounds in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Distinct effects of orexin receptor antagonist and GABAA agonist on sleep and physical/cognitive functions after forced awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light-dark box test - Wikipedia [en.wikipedia.org]
- 12. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Rilmazafone Hydrochloride Administration in Rodent Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of rilmazafone hydrochloride in rodent sleep studies, including its mechanism of action, experimental protocols for evaluating its effects on sleep architecture, and available quantitative data.
Introduction
This compound is a pro-drug that is converted to its active metabolites, primarily M1 (a benzodiazepine), after administration. It is known for its hypnotic and sedative properties. In the context of sleep research, rilmazafone is investigated for its potential to modulate sleep patterns, including the duration of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Understanding its effects on sleep architecture is crucial for the development of novel treatments for sleep disorders.
Mechanism of Action
Rilmazafone itself has a low affinity for benzodiazepine receptors. Following oral administration, it is metabolized in the small intestine by aminopeptidases to its active form, which then acts as a benzodiazepine receptor agonist. These receptors are part of the gamma-aminobutyric acid type A (GABA-A) receptor complex. By binding to these receptors, the active metabolites of rilmazafone enhance the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression, which manifests as sedation and hypnosis.
Below is a diagram illustrating the proposed signaling pathway of rilmazafone.
Figure 1: Proposed Signaling Pathway of this compound.
Quantitative Data on Sleep Architecture
The following table summarizes the quantitative effects of a single oral dose of this compound on the sleep-wake cycle in a sleep-disturbed rat model. In this model, rats were placed on a grid suspended over water to induce sleep disturbance.
Table 1: Effects of this compound on Sleep Parameters in Sleep-Disturbed Rats
| Parameter | Vehicle (0.5% CMC) | This compound (10 mg/kg, p.o.) | Statistical Significance |
| Sleep Latency (min) | 55.8 ± 8.1 | 18.2 ± 3.5 | p < 0.01 |
| Total Awake Time (min) | 195.4 ± 15.2 | 112.9 ± 18.9 | p < 0.01 |
| Total NREM Sleep Time (min) | 150.2 ± 12.1 | 231.5 ± 19.1 | p < 0.01 |
| Total REM Sleep Time (min) | 14.4 ± 2.8 | 15.6 ± 2.5 | Not Significant |
| Delta Activity during NREM | Baseline | Significantly Decreased | p < 0.05 |
Data presented as mean ± SEM. Data is based on a 6-hour recording period post-administration.
Note: This data is from a single study in a specific sleep-disturbed model. Further dose-response studies in standard rodent models are necessary to fully characterize the sleep-modifying effects of rilmazafone.
Experimental Protocols
This section outlines a general protocol for investigating the effects of this compound on sleep architecture in rodents using electroencephalography (EEG) and electromyography (EMG).
Animal Model
-
Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Age/Weight: Animals should be adults (e.g., rats 250-300g; mice 25-30g) and acclimated to the housing facility for at least one week prior to any procedures.
-
Housing: Animals should be individually housed in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00). Food and water should be available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
This procedure should be performed under aseptic conditions.
-
Anesthesia: Induce anesthesia with an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Electrode Placement:
-
EEG: Secure two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording. A reference electrode can be placed over the cerebellum.
-
EMG: Insert two insulated, flexible fine-wire electrodes into the nuchal (neck) muscles to record EMG activity.
-
-
Headmount Assembly: The electrode leads are connected to a headmount assembly which is then secured to the skull using dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least 7-10 days before starting the experiment.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a rodent sleep study involving rilmazafone administration.
Figure 2: Experimental Workflow for a Rodent Sleep Study.
Drug Administration
-
Compound Preparation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
Route of Administration: Oral gavage (p.o.) is a common route for rilmazafone administration in these studies.
-
Dosage: Based on available literature, a range of doses should be tested to establish a dose-response relationship. A vehicle control group is essential.
-
Timing: Administration is typically performed at the beginning of the light phase (the rodent's inactive period) to assess hypnotic effects.
Data Acquisition and Analysis
-
Recording: EEG and EMG signals are continuously recorded using a data acquisition system.
-
Sleep Scoring: The recorded data is divided into epochs (e.g., 10-30 seconds) and manually or automatically scored into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG amplitude.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG amplitude).
-
-
Parameters for Analysis:
-
Sleep Latency: Time from drug administration to the first epoch of consolidated NREM sleep.
-
Total Time: Duration spent in each sleep-wake stage (Wake, NREM, REM).
-
Bout Duration and Number: Average duration and number of individual episodes of each sleep-wake stage.
-
Sleep Efficiency: (Total sleep time / Total recording time) x 100.
-
EEG Power Spectral Analysis: Analysis of the power of different EEG frequency bands (e.g., delta, theta, alpha, beta) within each sleep stage.
-
Conclusion
The administration of this compound in rodent sleep studies provides valuable insights into its hypnotic properties and its impact on sleep architecture. The available data suggests that rilmazafone can effectively reduce sleep latency and increase NREM sleep time. However, a comprehensive understanding requires further dose-response studies to fully elucidate its pharmacological profile. The protocols outlined in these application notes provide a standardized framework for conducting such investigations, ensuring robust and reproducible results for the development of new therapeutic strategies for sleep disorders.
Application Notes and Protocols for Assessing Anxiolytic Effects of Rilmazafone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the anxiolytic properties of rilmazafone, a benzodiazepine prodrug. The protocols outlined below describe standard preclinical behavioral assays in rodents, including the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Open Field Test (OFT). Rilmazafone, once administered, is metabolized into active benzodiazepines that exert their effects by modulating GABA-A receptors.
Mechanism of Action: Rilmazafone and GABA-A Receptor Modulation
Rilmazafone is a water-soluble prodrug that, after absorption, is metabolized by aminopeptidases into its active benzodiazepine metabolites.[1] These metabolites act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] They bind to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.[2][3] This binding enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[4] The potentiation of GABA's effect leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2][5] This inhibitory action in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie the anxiolytic effects of rilmazafone. The major active metabolites of rilmazafone have a high affinity for both omega-1 and omega-2 receptor subtypes.[6][7]
Figure 1: Signaling pathway of Rilmazafone's active metabolite.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study assessing the anxiolytic-like effects of rilmazafone and the positive control, diazepam, using the elevated plus-maze in mice.[8]
Table 1: Effects of Rilmazafone on Elevated Plus-Maze Performance in Mice [8]
| Treatment Group (oral admin.) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 | 18.5 ± 2.5 |
| Rilmazafone | 0.1 | 28.5 ± 3.5 | 32.1 ± 3.8 |
| Rilmazafone | 0.2 | 35.1 ± 4.2 | 38.9 ± 4.5 |
| Rilmazafone | 0.5 | 33.8 ± 3.9 | 37.5 ± 4.1 |
| *p<0.05, *p<0.01 compared to Vehicle Control |
Table 2: Effects of Diazepam (Positive Control) on Elevated Plus-Maze Performance in Mice [8]
| Treatment Group (oral admin.) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle Control | - | 14.8 ± 1.9 | 17.9 ± 2.2 |
| Diazepam | 0.5 | 20.1 ± 2.8 | 24.5 ± 3.1 |
| Diazepam | 1.0 | 30.5 ± 3.6 | 35.2 ± 3.9 |
| *p<0.05, *p<0.01 compared to Vehicle Control |
Experimental Workflow
The general workflow for assessing the anxiolytic effects of rilmazafone involves several key stages, from animal preparation to data analysis.
Figure 2: General experimental workflow.
Detailed Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[9] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
a. Apparatus:
-
A plus-shaped maze elevated 50-80 cm above the floor.[11][12]
-
Two opposite arms (e.g., 50 x 10 cm) are open, while the other two are enclosed by high walls (e.g., 40 cm).[9][10]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
b. Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Drug Administration: Administer rilmazafone or a vehicle control (e.g., saline) orally. A positive control, such as diazepam (1.0 mg/kg), should also be used.[8] The test is typically conducted 30 minutes after administration.[13]
-
Testing: Place the mouse on the central platform facing one of the closed arms.[9]
-
Recording: Allow the animal to explore the maze for 5 minutes.[10] Behavior is recorded using an overhead video camera and tracking software.[9]
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[10]
c. Data Analysis:
-
Primary Measures of Anxiety:
-
Measures of Locomotor Activity:
-
Statistical Analysis: Use ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups with the vehicle control group.[8]
Light-Dark Box (LDB) Test
The LDB test is another common assay for anxiety-like behavior, based on the conflict between the rodent's tendency to explore a novel environment and its innate aversion to brightly lit areas.[15] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.[15]
a. Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (approximately 2/3 of the box).[15][16]
-
An opening (e.g., 7 x 7 cm) connects the two compartments.
-
The light compartment should be illuminated (e.g., 400-600 lux), while the dark compartment remains dark (<5 lux).[16]
b. Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.[16]
-
Drug Administration: Administer rilmazafone, vehicle, or a positive control (e.g., diazepam) as described for the EPM test.
-
Testing: Gently place the mouse in the center of the light compartment, facing away from the opening.[16]
-
Recording: Allow the animal to freely explore the apparatus for 5-10 minutes.[15][16] Record the session with a video camera.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[16]
c. Data Analysis:
-
Primary Measures of Anxiety:
-
Measures of Locomotor Activity:
-
Number of transitions between the two compartments.[15]
-
Total distance traveled.
-
-
Statistical Analysis: Compare treatment groups using ANOVA or appropriate non-parametric tests.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[17][18] Anxiety is often inferred from the animal's tendency to remain close to the walls (thigmotaxis) rather than exploring the more exposed central area.[17] Anxiolytics are expected to increase the time spent in and entries into the center of the open field.
a. Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape (e.g., 30-40 cm).[19][20]
-
The floor is typically divided into a central zone and a peripheral zone by the analysis software.
-
The arena should be evenly illuminated.
b. Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.[18]
-
Drug Administration: Administer rilmazafone, vehicle, or a positive control as previously described. One study noted that rilmazafone did not affect locomotor activity in the open field test, which can be a desirable trait for an anxiolytic.[21]
-
Testing: Place the mouse gently in the center of the arena.[17]
-
Recording: Allow the animal to explore for a set period (typically 5-10 minutes) while recording its behavior via video.[17]
-
Cleaning: Clean the arena with 70% ethanol after each trial.[17]
c. Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the central zone.[17]
-
Number of entries into the central zone.
-
Latency to first enter the central zone.
-
-
Measures of Locomotor Activity:
-
Statistical Analysis: Employ ANOVA or other suitable statistical tests for group comparisons.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. ClinPGx [clinpgx.org]
- 6. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. psicothema.com [psicothema.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 17. anilocus.com [anilocus.com]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivatives (450191-S) (I). Behavioral analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rilmazafone Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of rilmazafone metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rilmazafone, a prodrug, is metabolized into several active compounds, and their accurate quantification in plasma is crucial for pharmacokinetic and pharmacodynamic studies.
Introduction
Rilmazafone is a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[1] The principal active metabolites responsible for its hypnotic and sedative effects are Rilmazolam (M-1), N-Desmethyl Rilmazolam (M-2), and Di-desmethyl Rilmazolam (M-3).[2] Additionally, a hydrolyzed metabolite (M-4) is a major metabolite found in human plasma.[3] The accurate and sensitive quantification of these metabolites is essential for understanding the drug's overall pharmacological profile. LC-MS/MS is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4]
Metabolic Pathway of Rilmazafone
Rilmazafone undergoes a multi-step metabolic conversion to its active forms. The metabolic cascade involves an initial activation step followed by sequential demethylation reactions.[5]
Metabolic conversion of Rilmazafone to its major metabolites.
Quantitative Data Summary
| Metabolite | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Rilmazolam (M-1) | 1.0 (Estimated) | 1.0 - 500 (Typical) | < 15% (Typical) | ± 15% (Typical) |
| N-Desmethyl Rilmazolam (M-2) | 0.5[6] | 0.5 - 500[6] | < 15%[4] | ± 15%[4] |
| Di-desmethyl Rilmazolam (M-3) | 1.0 (Estimated) | 1.0 - 500 (Typical) | < 15% (Typical) | ± 15% (Typical) |
| Hydrolyzed Metabolite (M-4) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Two primary methods for plasma sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). SPE is generally preferred for cleaner extracts and reduced matrix effects.
Solid-Phase Extraction (SPE) Method (Recommended for N-Desmethyl Rilmazolam)
This protocol is based on a validated method for the quantification of N-Desmethyl Rilmazolam.[4][6]
4.1.1. Materials and Reagents
-
Human plasma (collected with an appropriate anticoagulant)
-
N-Desmethyl Rilmazolam certified reference standard
-
Internal Standard (IS), e.g., Diazepam-d5
-
0.1 M Zinc sulfate solution
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (deionized or Milli-Q)
4.1.2. Sample Preparation Protocol
-
To 200 µL of human plasma, add 20 µL of the internal standard solution.[4]
-
Add 200 µL of 0.1 M zinc sulfate solution to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.[4]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the pre-conditioned SPE cartridge.[4]
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[4]
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.[4]
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protein Precipitation (PPT) Method (General Protocol)
This is a general and faster method suitable for the simultaneous extraction of multiple metabolites.[2]
4.2.1. Materials and Reagents
-
Human plasma
-
Internal Standard solution
-
Acetonitrile or Methanol (LC-MS grade)
4.2.2. Sample Preparation Protocol
-
To 100 µL of human plasma, add an appropriate amount of the internal standard solution.[2]
-
Add 400 µL of cold acetonitrile or methanol to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of rilmazafone metabolites. Optimization of these parameters is recommended for specific instruments and analytes.
5.1. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[6] |
| Flow Rate | 0.3 - 0.4 mL/min[2][6] |
| Injection Volume | 5 µL[6] |
| Column Temperature | 40°C |
Gradient Elution Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, followed by a column wash at a high percentage of B, and then re-equilibration to the initial conditions.
5.2. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 350°C |
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard need to be determined and optimized empirically for the mass spectrometer being used.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the quantification of rilmazafone metabolites in plasma samples.
Workflow for Rilmazafone Metabolite Analysis in Plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Research on Rilmazafone Hydrochloride in Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmazafone hydrochloride is a water-soluble prodrug that has demonstrated significant potential in preclinical research for the treatment of insomnia.[1] Unlike traditional benzodiazepines, rilmazafone itself does not interact with benzodiazepine receptors.[1] Following oral administration, it is metabolized in the small intestine into its active benzodiazepine metabolites, primarily rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3).[2][3] These metabolites then exert their hypnotic effects through positive allosteric modulation of GABA-A receptors.[2] Preclinical studies have highlighted rilmazafone's potent sleep-inducing properties with a notable separation from motor-impairing side effects, a common drawback of many benzodiazepines.[4]
These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for its investigation in animal models of insomnia.
Mechanism of Action and Metabolism
Rilmazafone's unique prodrug structure underlies its pharmacological profile. It is a 1H-1,2,4-triazolyl benzophenone derivative that undergoes a multi-step metabolic conversion to its active forms.[3]
Metabolic activation and mechanism of action of rilmazafone.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound and its active metabolites.
Table 1: Receptor Binding Affinity of Rilmazafone's Active Metabolites
| Active Metabolites | Receptor Target | Binding Affinity (Ki) | Receptor Subtypes |
| Rilmazolam (M-1), N-desmethyl rilmazolam (M-2), di-desmethyl rilmazolam (M-3) | Benzodiazepine Receptors | 0.9 - 2.1 nM (collective)[5] | High affinity for ω1 (α1) and ω2 (α2, α3) subtypes[2][4] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Administration Route | Dose | Key Findings |
| Rhesus Monkeys | Oral | 1 mg/kg | Rapid induction and stable maintenance of slow-wave deep sleep (SWDS). |
| Mice | Oral | Not specified | Hypnotic effect was approximately 20 times more potent than its induction of motor impairments.[4] |
| Sleep-Disturbed Rats | Not specified | Not specified | Significantly shortened sleep latency, decreased awake time, and increased non-REM sleep time.[6] |
| Sleep-Disturbed Rats | Not specified | Not specified | Caused a significant decrease in delta power during non-REM sleep.[6] |
Experimental Protocols
Animal Model of Insomnia
A common method to induce insomnia in rodents for preclinical drug screening is through environmental stress.
Protocol: Stress-Induced Insomnia in Rats
-
Animals: Male Wistar rats (250-300g) are individually housed with a 12-h light/dark cycle (lights on at 7:00 AM) and ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Securely implant EEG and EMG electrodes for polysomnographic recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Habituation: Acclimate the rats to the recording chamber and tether for at least 3 days before the experiment.
-
Insomnia Induction:
-
On the experimental day, place the rats on a grid floor suspended over water (1-2 cm below the grid) for 6 hours during the light period. This environment induces stress and sleep disturbance.
-
-
Drug Administration:
-
Immediately following the stress period, administer this compound or vehicle orally via gavage.
-
-
Sleep Recording:
-
Record EEG and EMG signals continuously for at least 6 hours post-dosing.
-
Workflow for preclinical evaluation of rilmazafone in a rat model of insomnia.
Polysomnographic Recording and Analysis
Protocol: EEG/EMG Data Acquisition and Sleep Scoring
-
Data Acquisition:
-
Amplify and filter the EEG (0.5-30 Hz) and EMG (10-100 Hz) signals.
-
Digitize the signals at a sampling rate of at least 256 Hz.
-
-
Sleep Stage Scoring:
-
Visually score the recordings in 10-second epochs into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves) and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency EEG with prominent theta waves and muscle atonia (lowest EMG activity).
-
-
-
Data Analysis:
-
Quantify the following sleep parameters:
-
Sleep Latency: Time from drug administration to the first continuous 2 minutes of NREM sleep.
-
Total Sleep Time: Sum of NREM and REM sleep duration.
-
Wake Time: Total duration of wakefulness after sleep onset.
-
NREM Sleep Duration: Total time spent in NREM sleep.
-
REM Sleep Duration: Total time spent in REM sleep.
-
Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100%.
-
Number and Duration of Sleep/Wake Bouts.
-
-
Perform spectral analysis of the EEG signal to determine power in different frequency bands (e.g., delta, theta, alpha, beta), particularly focusing on delta power during NREM sleep.
-
Signaling Pathway
The active metabolites of rilmazafone act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the endogenous neurotransmitter GABA. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in the observed hypnotic effects.
GABA-A receptor signaling pathway modulated by rilmazafone's active metabolites.
Conclusion
This compound presents a promising profile for the treatment of insomnia, characterized by its effective sleep-inducing properties and a favorable safety margin concerning motor side effects in preclinical models. Its mechanism as a prodrug, leading to the formation of active benzodiazepine metabolites, is a key feature of its pharmacology. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of rilmazafone and similar compounds in the field of sleep research and drug development.
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rilmazafone Hydrochloride Dose-Response Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response relationship of rilmazafone hydrochloride in mice, focusing on its hypnotic, anxiolytic, and motor coordination effects. The following protocols are based on published research and are intended to guide the design of similar preclinical studies.
Core Findings & Data Presentation
This compound, a benzodiazepine prodrug, demonstrates a clear dose-dependent effect on the central nervous system in mice. Its pharmacological profile is characterized by potent hypnotic and anxiolytic effects at doses significantly lower than those causing motor impairment.
Table 1: Summary of this compound Dose-Response Data in Mice
| Pharmacological Effect | Test Model | Mouse Strain | Route of Administration | Effective Dose Range | ED₅₀ (95% CI) | Observations |
| Anxiolytic-like | Elevated Plus-Maze | Male ICR | Oral (p.o.) | 0.1 - 0.5 mg/kg | - | Significant increase in the percentage of time spent and entries into the open arms.[1] |
| Hypnotic (Potentiation of Anesthesia) | Thiopental-Induced Anesthesia | Not Specified | Oral (p.o.) | Not Specified | - | Hypnotic effects were approximately 20 times more potent than the induction of motor impairments when comparing ED₅₀ values.[2] |
| Motor Incoordination (Muscle Relaxation) | Rotarod Performance | Male ICR | Oral (p.o.) | Not Specified | 9.55 mg/kg (8.20 – 12.9) | Dose-dependent impairment of motor coordination.[1] |
Experimental Protocols
Assessment of Anxiolytic-like Effects: Elevated Plus-Maze
This protocol is designed to assess the anxiolytic properties of this compound in mice.
a. Apparatus: The elevated plus-maze consists of two open arms (30 x 7 cm) and two closed arms (30 x 7 x 20 cm) extending from a central platform (7 x 7 cm). The entire apparatus should be elevated 50 cm above the floor.
b. Animals: Male ICR mice are commonly used.[1] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
c. Procedure:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.2, and 0.5 mg/kg) in a suitable vehicle.[1] A control group should receive the vehicle alone. Diazepam (e.g., 1 mg/kg, p.o.) can be used as a positive control.[1]
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption.
-
Place the mouse on the central platform of the elevated plus-maze, facing one of the closed arms.
-
Record the behavior of the mouse for a 5-minute period using a video camera.
-
Analyze the recordings for the following parameters:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Number of open arm entries / Total number of entries) x 100
-
d. Expected Results: Anxiolytic compounds like rilmazafone are expected to significantly increase the percentage of time spent in and the number of entries into the open arms compared to the control group.[1]
Assessment of Motor Coordination: Rotarod Test
This protocol evaluates the effect of this compound on motor coordination and balance in mice.
a. Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) is required. The speed of rotation can be constant or accelerating.
b. Animals: Male ICR mice can be used.[1]
c. Procedure:
-
Administer this compound orally (p.o.) at various doses.
-
After a pre-treatment period, place the mouse on the rotating rod.
-
Record the latency to fall from the rod. A cut-off time (e.g., 5 minutes) is typically set.
-
The test can be repeated multiple times for each animal with an appropriate inter-trial interval.
d. Expected Results: Compounds that impair motor coordination will cause a dose-dependent decrease in the latency to fall from the rotarod. Rilmazafone has been shown to induce motor impairment at higher doses.[1][2]
Visualizations
Caption: Experimental workflow for assessing rilmazafone in mice.
Caption: Putative signaling pathway for rilmazafone's effects.
References
Troubleshooting & Optimization
Technical Support Center: Rilmafone Hydrochloride Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of rilmazafone hydrochloride's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key focus?
This compound is a water-soluble prodrug that, after oral administration, is converted into its active benzodiazepine metabolites.[1] Its oral bioavailability is a critical parameter as it dictates the extent and rate at which the active metabolites reach systemic circulation to exert their hypnotic and sedative effects. Understanding the challenges in its bioavailability is crucial for predicting its pharmacokinetic profile and ensuring consistent therapeutic outcomes.
Q2: What is the metabolic pathway of this compound following oral administration?
Rilmazafone is a 1H-1,2,4-triazolyl benzophenone derivative that undergoes a multi-step metabolic conversion.[2][3] It is first metabolized in the small intestine by aminopeptidases to a desglycylated, cyclic form (M1 or rilmazolam), which is the principal active metabolite.[3][4] This is followed by further hepatic metabolism, including demethylation to N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3), and hydroxylation.[5] The parent compound, rilmazafone, does not possess affinity for benzodiazepine receptors.[6]
Q3: What are the primary challenges in determining the oral bioavailability of this compound?
The primary challenges stem from its nature as a prodrug requiring metabolic activation:
-
Multi-step Metabolism: The conversion from the inactive prodrug to various active metabolites complicates pharmacokinetic analysis. The overall therapeutic effect is a composite of the activity of several metabolites.
-
Enzymatic Variability: The initial and rate-limiting step of rilmazafone's activation is mediated by aminopeptidases in the small intestine.[4] The activity of these enzymes can vary between individuals and experimental models, leading to variability in absorption and active metabolite formation.[7]
-
Hepatic First-Pass Metabolism: While the prodrug design helps to bypass some first-pass effects, the active metabolites themselves are subject to hepatic extraction, which can influence their systemic concentration.[4]
-
Analytical Complexity: The simultaneous quantification of the parent drug and its structurally similar metabolites in biological matrices requires highly sensitive and specific analytical methods, such as LC-MS/MS.[8]
Q4: Is there quantitative data available on the oral bioavailability of rilmazafone or its metabolites?
Direct human oral bioavailability data for this compound is not extensively published in readily available literature. However, studies in rats have provided insights into the hepatic availability of its key metabolites. After oral administration of rilmazafone, the systemic plasma concentration of the active metabolite M1 is reportedly higher than after direct administration of M1.[9] This is attributed to the lower hepatic extraction of the intermediate desglycylated metabolite (DG) compared to M1.[9]
Quantitative Data Summary
| Metabolite | Hepatic Availability (F) in Rats | Notes |
| Desglycylated Metabolite (DG) | 0.16 | Assessed from recovery into the hepatic vein.[9] |
| Cyclic Metabolite (M1) | 0.07 | Lower availability suggests greater first-pass elimination than DG.[9] |
Postmortem Human Blood Concentrations of Rilmazafone Metabolites
| Metabolite | Case 1 (ng/g) | Case 2 (ng/g) |
| Rilmazolam (M1) | 7.9 | 1.7 |
| N-Desmethyl rilmazolam (M-2) | 65 | 1.4 |
| Di-desmethyl rilmazolam (M-3) | 170 | 70 |
| Data from fatal intoxication cases; not representative of therapeutic use.[8] |
Troubleshooting Guides
In Vitro Metabolism Studies
Issue: High variability in the rate of rilmazafone conversion in human liver microsome (HLM) assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Aminopeptidase Activity: | While HLMs are standard for Phase I metabolism, the initial conversion of rilmazafone is by aminopeptidases, which may have variable activity in HLM preparations. Consider using intestinal microsomes or S9 fractions for a more representative assessment of the initial conversion step. |
| NADPH Regeneration System Failure: | The subsequent demethylation steps are NADPH-dependent. Ensure the NADPH-regenerating system is freshly prepared and active. Run a positive control with a known CYP-metabolized compound to verify system performance. |
| Substrate Concentration: | Rilmazafone's solubility, while good, may still be a factor at high concentrations. Ensure complete dissolution in the incubation buffer. Use a concentration range that reflects expected physiological levels. |
| Incubation Time: | The multi-step conversion takes time. Optimize incubation times to capture the formation and subsequent metabolism of M1. A time-course experiment is recommended. |
Issue: Difficulty in identifying and quantifying all expected metabolites.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Reference Standards: | The various metabolites of rilmazafone may not all be commercially available.[4] In-house synthesis may be necessary for definitive identification and quantification.[8] |
| Low Abundance of Certain Metabolites: | Some metabolites may be formed in very small quantities. Increase the sensitivity of the analytical method or enrich the sample for the metabolites of interest. |
| Further Metabolism/Conjugation: | The primary metabolites may be further metabolized (e.g., glucuronidation). Consider treating the sample with β-glucuronidase to detect conjugated metabolites. |
LC-MS/MS Analysis
Issue: Poor chromatographic separation of rilmazolam (M1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Gradient: | These metabolites are structurally very similar. A shallow, extended gradient elution program is necessary to achieve baseline separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid vs. ammonium formate). |
| Inappropriate Column Chemistry: | A standard C18 column may not provide sufficient selectivity. Consider columns with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that offer alternative retention mechanisms. |
| Column Temperature: | Increasing the column temperature can improve peak shape and resolution, but may also alter elution order. Optimize the temperature for the best separation of the critical pair. |
Issue: Matrix effects leading to ion suppression or enhancement.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Preparation: | Protein precipitation alone may not be sufficient to remove all interfering matrix components from plasma or tissue homogenates.[10] Implement a more rigorous sample clean-up method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] |
| Co-elution with Phospholipids: | Phospholipids are a common source of matrix effects. Use a phospholipid removal plate or a divergent flow chromatography setup to remove them. |
| Choice of Internal Standard (IS): | The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog that co-elutes and experiences similar matrix effects to the analytes. |
Experimental Protocols
In Vitro Metabolism of Rilmazafone in Human Liver Microsomes
Objective: To determine the metabolic stability of rilmazafone and identify its primary metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (e.g., diazepam-d5)
Procedure:
-
Prepare a stock solution of rilmazafone in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding rilmazafone and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Quantification of Rilmazafone and its Metabolites by LC-MS/MS
Objective: To simultaneously quantify rilmazafone, rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam in a biological matrix.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A shallow gradient from low to high percentage of Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: General workflow for bioanalytical quantification of rilmazafone.
References
- 1. researchgate.net [researchgate.net]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. Pharmacokinetic Study of this compound in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]
- 4. Monographs [cfsre.org]
- 5. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminopeptidase activities on the surface of mammalian cells and their alterations associated with transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rilmazafone Hydrochloride in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of rilmazafone hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the likely cause and what should I do?
A1: A yellow discoloration of your this compound solution is a common indicator of degradation. The most probable causes are exposure to light (photodegradation) or storage at elevated temperatures. This compound is known to be sensitive to both light and heat[1].
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the solution to an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Control Temperature: Ensure the solution is stored at the recommended temperature of 4°C to 8°C[1]. Avoid repeated freeze-thaw cycles if the solvent allows for it.
-
Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions.
-
Confirm Integrity: If the discoloration is significant, it is advisable to discard the solution and prepare a new one from fresh, solid this compound. You can analytically confirm the purity of the discolored solution using a stability-indicating HPLC method.
Q2: I observe precipitation in my aqueous this compound solution. Why is this happening and how can I resolve it?
A2: Precipitation in your this compound solution can occur due to several factors, including pH shifts, solvent evaporation, or exceeding the solubility limit. While the hydrochloride salt form generally has better water solubility than the free base, its solubility is still dependent on the solution's properties[2].
Troubleshooting Steps:
-
Check pH: Verify the pH of your solution. Changes in pH can affect the ionization state of this compound and reduce its solubility. Adjust the pH if necessary, keeping in mind that extreme pH can cause degradation.
-
Solvent Concentration: Ensure that the solvent has not evaporated, which would increase the concentration of the solute and potentially lead to precipitation. Tightly seal your storage containers.
-
Solubility Limit: Confirm that you have not exceeded the solubility of this compound in your chosen solvent system at the storage temperature. You may need to gently warm the solution and sonicate to redissolve the precipitate, but be cautious of thermal degradation.
-
Consider Co-solvents: If working with high concentrations, you might need to use a co-solvent system (e.g., with a small percentage of ethanol or DMSO) to maintain solubility.
Q3: My experimental results show a lower-than-expected potency for my this compound solution. What could be the cause?
A3: A loss of potency is a direct consequence of chemical degradation. The primary degradation pathways for compounds like rilmazafone can include hydrolysis, oxidation, and photodegradation[1][3]. This compound is susceptible to hydrolysis, especially in strongly acidic or basic conditions[1].
Troubleshooting Steps:
-
Review Preparation and Storage:
-
pH: Ensure the pH of your solution is within a stable range. For many pharmaceuticals, a slightly acidic pH (around 4-6) is optimal for stability in aqueous solutions.
-
Light and Heat: Confirm that the solution has been consistently protected from light and stored at 4°C to 8°C[1].
-
Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
-
Perform Stress Testing: To understand the stability of your specific formulation, consider performing a forced degradation study (see the "Troubleshooting Guides" section below).
-
Use a Stability-Indicating Analytical Method: Quantify the concentration of this compound using a validated stability-indicating HPLC method. This type of method can separate the intact drug from its degradation products, providing an accurate measure of potency[3].
Troubleshooting Guides
Guide 1: Investigating Degradation with Forced Degradation Studies
Forced degradation, or stress testing, is a crucial step to understand the stability of a drug substance[3]. It helps identify potential degradation products and develop stability-indicating analytical methods. Below is a typical protocol.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a combination of UV and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
Control Sample: Keep 1 mL of the stock solution at the recommended storage temperature (4-8°C), protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a stability-indicating HPLC method (see Guide 2).
-
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 40% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | 2 |
| Thermal | Heat | 48 hours | 80°C | 10% | 1 |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | 30% | 2 |
Guide 2: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is essential for accurately quantifying this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate all degradation products.
-
Solvent A: 0.05M potassium dihydrogen orthophosphate buffer, with pH adjusted to 4.0 with orthophosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: Based on the benzophenone chromophore in rilmazafone, a detection wavelength in the range of 230-250 nm should be appropriate.
-
Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05M KH₂PO₄, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm |
Visualizations
The following diagrams illustrate key concepts and workflows for managing this compound stability.
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting solution instability.
References
Rilmazafone Hydrochloride Immunoassay Cross-Reactivity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with rilmazafone hydrochloride immunoassay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is rilmazafone and how is it metabolized?
A1: Rilmazafone is a prodrug, meaning it is inactive until metabolized in the body.[1][2] It is a 1H-1,2,4-triazolyl benzophenone derivative that, after oral administration, is converted in the small intestine and liver into its active benzodiazepine metabolites.[3][4] The primary metabolic pathway involves desglycylation, cyclization, and demethylation.[3][5]
The main active metabolites responsible for its hypnotic and sedative effects are:
-
Rilmazolam (M-1)
-
N-Desmethyl Rilmazolam (M-2)
-
Di-desmethyl Rilmazolam (M-3)
These metabolites exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[3]
Q2: Why am I seeing positive results in a benzodiazepine immunoassay when my sample only contains rilmazafone?
A2: Rilmazafone itself is not a benzodiazepine and does not have a benzodiazepine ring structure.[1][2] However, its active metabolites (Rilmazolam, N-Desmethyl Rilmazolam, and Di-desmethyl Rilmazolam) are benzodiazepines.[3] Immunoassays for benzodiazepines utilize antibodies that recognize the core benzodiazepine structure. Due to the structural similarity of rilmazafone's metabolites to other benzodiazepines, the antibodies in the immunoassay kit will likely bind to them, resulting in a positive signal. This is a classic example of cross-reactivity.
Q3: What is immunoassay cross-reactivity?
A3: Immunoassay cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a particular benzodiazepine) also binds to other structurally similar molecules.[6] This can lead to false-positive results or inaccurate quantification. The degree of cross-reactivity depends on the structural similarity between the target analyte and the cross-reacting substance, and the specificity of the antibody used in the assay.[7]
Troubleshooting Guides
Issue: Unexpected Positive Results in a Benzodiazepine Immunoassay
If you are observing positive results in a benzodiazepine immunoassay when you only expect rilmazafone to be present, it is likely due to the cross-reactivity of its metabolites. Here’s how to troubleshoot this issue:
1. Understand the Metabolic Pathway:
The first step is to be aware of the metabolic fate of rilmazafone. As it is a prodrug, its active metabolites are the likely cause of the positive result.
References
- 1. Enzyme linked immunosorbent assay for detecting benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
Technical Support Center: Rilmazafone Hydrochloride LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of rilmazafone hydrochloride and its active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of rilmazafone and its metabolites?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] In the LC-MS analysis of rilmazafone and its active metabolites (rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam), matrix effects can compromise the accuracy, precision, and sensitivity of the assay.[5] Endogenous components in biological matrices like plasma or urine, such as phospholipids and salts, are common causes of these interferences.[5]
Q2: How can I determine if matrix effects are affecting my rilmazafone analysis?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte (e.g., N-desmethyl rilmazolam) into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[4][5] Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of matrix effects.[4] It involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase).[6] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[4]
Q3: What are the primary strategies to mitigate matrix effects in rilmazafone LC-MS analysis?
A3: The main strategies to combat matrix effects include:
-
Effective Sample Preparation: Implementing robust sample cleanup procedures to remove interfering matrix components is crucial.[5] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly used.[7][8][9]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analytes from co-eluting matrix components can significantly reduce interference.[5] This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher resolution column.[5]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for Rilmazafone Metabolites
This is a common symptom of ion suppression.
-
Initial Step: Perform a post-column infusion experiment to identify at which retention times significant ion suppression occurs.
-
Troubleshooting Actions:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like LLE or SPE to achieve a cleaner sample extract.[8][9]
-
Modify Chromatography: Adjust the gradient of your mobile phase to shift the retention time of your analyte away from the region of ion suppression.[5] Experimenting with a different stationary phase (e.g., phenyl-hexyl instead of C18) may also alter selectivity and improve separation.[5]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[10]
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
This can be caused by variable matrix effects between different samples or calibration standards.
-
Initial Step: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[11]
-
Troubleshooting Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, employing a SIL-IS for each analyte is the best practice to correct for variability in matrix effects.[5]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples.[5] This helps to ensure that the matrix effect is consistent across calibrators and unknown samples.
-
Improve Sample Cleanup: Re-evaluate and enhance your sample preparation method to more effectively remove the source of the variability. A more selective SPE sorbent or a multi-step LLE could provide a cleaner extract.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte | Mean Matrix Factor (%)* | RSD (%) (n=6 lots) | Interpretation |
| Protein Precipitation (PPT) | N-Desmethyl Rilmazolam | 65 | 25 | Significant ion suppression with high variability |
| Liquid-Liquid Extraction (LLE) | N-Desmethyl Rilmazolam | 88 | 12 | Moderate ion suppression with improved consistency |
| Solid-Phase Extraction (SPE) | N-Desmethyl Rilmazolam | 97 | 8 | Minimal matrix effect and good consistency |
*Matrix Factor (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Table 2: Typical LC-MS/MS Parameters for Rilmazafone Metabolites
| Parameter | Setting | Purpose |
| LC Conditions | ||
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Good retention and peak shape for benzodiazepines.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes.[3] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimize for best peak shape and sensitivity.[1] |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility.[1] |
| Injection Volume | 1 - 10 µL | Maximize signal without overloading the column.[1] |
| MS Conditions | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Suitable for protonating benzodiazepine structures.[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | Maximize precursor ion intensity.[1] |
| Source Temperature | 120 - 150 °C | Optimize desolvation.[1] |
| Desolvation Gas Flow | 600 - 800 L/Hr | Efficiently remove solvent from droplets.[1] |
| Cone Voltage | 20 - 40 V | Maximize precursor ion transmission.[1] |
| Collision Energy | 10 - 30 eV | Achieve stable and intense fragment ions.[1] |
Note: The specific MRM transitions (precursor > product ions) and collision energies need to be empirically optimized for each analyte (rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam) and the specific mass spectrometer being used.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte(s) of interest and internal standard into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte(s) and internal standard into the final dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte(s) and internal standard into the blank biological matrix before the extraction process (used for recovery assessment).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak response of Set B) / (Mean peak response of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The relative standard deviation (RSD) of the MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To provide a clean sample extract and minimize matrix effects.
Methodology (Example using a mixed-mode cation exchange cartridge):
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., Diazepam-d5). Add 200 µL of 0.1 M zinc sulfate or 4% phosphoric acid to precipitate proteins.[10][12] Vortex and centrifuge.
-
Load: Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Dry: Dry the cartridge thoroughly under nitrogen or vacuum.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.[10]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[10]
Visualizations
Caption: Metabolic conversion of Rilmazafone to its active metabolites.
Caption: General workflow for the bioanalysis of rilmazafone metabolites.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. nalam.ca [nalam.ca]
- 12. benchchem.com [benchchem.com]
minimizing side effects of rilmazafone hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rilmazafone hydrochloride in animal studies. The focus is on minimizing common side effects such as motor incoordination and sedation.
Troubleshooting Guides
Issue 1: High Incidence of Motor Incoordination in Rodents
Symptoms: Animals exhibit significant impairment in balance and coordination, as evidenced by poor performance on the rotarod test (e.g., reduced latency to fall) or other motor function assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Dosage Too High | Rilmazafone is a prodrug that is metabolized into active benzodiazepines. The dose-response for motor impairment can be steep. Reduce the dosage in subsequent cohorts to find a therapeutic window with minimal motor side effects. |
| Rapid Absorption and Metabolism | The rapid conversion of rilmazafone to its active metabolites can lead to a spike in plasma concentrations, causing acute motor deficits. Consider a different administration route or formulation to slow absorption. For example, oral gavage may lead to a more gradual increase in plasma levels compared to intraperitoneal injection. |
| Strain or Species Sensitivity | Different strains or species of rodents can have varied metabolic rates and sensitivity to benzodiazepines. If possible, test different strains to identify one with a more favorable side-effect profile. |
| Lack of Acclimation to Testing Apparatus | Animals that are not properly habituated to the rotarod or other motor testing equipment may show poor performance due to anxiety rather than drug-induced motor deficits. Ensure a thorough acclimation period before baseline and drug testing. |
Issue 2: Excessive Sedation or Hypnosis
Symptoms: Animals are lethargic, unresponsive to stimuli, or enter a sleep-like state, confounding the results of behavioral tests.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Peak Plasma Concentration of Active Metabolites | Similar to motor incoordination, excessive sedation is often linked to high concentrations of rilmazafone's active metabolites. A lower dose or a modified administration protocol to achieve a slower onset may be beneficial. |
| Interaction with Other Experimental Factors | Environmental stressors, recent procedures, or co-administered substances could potentiate the sedative effects of rilmazafone. Review the experimental timeline and conditions to identify and mitigate any contributing factors. |
| Timing of Behavioral Testing | The peak sedative effects may occur at a specific time point post-administration. Conduct a time-course study to determine the optimal window for behavioral testing, where the desired therapeutic effect is present, but sedation is minimized. |
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of rilmazafone and how do they contribute to side effects?
A1: Rilmazafone is a prodrug that is metabolized in the small intestine and liver into several active benzodiazepine metabolites, including M-1, M-2, M-A, M-3, and M-4.[1][2] These metabolites are responsible for the pharmacological effects of rilmazafone, including its hypnotic and anxiolytic properties, as well as side effects like motor incoordination and sedation. The parent compound, rilmazafone, has been shown to have markedly weaker muscle relaxant and motor incoordination activity compared to its metabolites.[3]
Q2: How can I differentiate between anxiolytic effects and motor impairment in my behavioral assays?
A2: This can be challenging as both can influence performance in tests like the elevated plus-maze. A common approach is to use a battery of tests. For example, you can use the elevated plus-maze or light-dark box to assess anxiety-like behavior and a separate test like the rotarod or beam walking assay to specifically measure motor coordination. If a dose reduces anxiety-like behavior without significantly impairing motor function, it is likely within the anxiolytic therapeutic window. One study found that the beam walking assay may be more sensitive than the rotarod test in detecting benzodiazepine-induced motor deficits at lower doses.[4][5]
Q3: Is there a known strategy to counteract the side effects of rilmazafone without affecting its primary therapeutic action?
A3: While research is ongoing, one potential strategy could be the co-administration of a mild CNS stimulant. However, this requires careful dose-finding studies to avoid masking the sedative effects or introducing new confounding variables. The goal would be to counteract the motor impairment without negating the desired anxiolytic or hypnotic effects. It is crucial to establish the dose-response curve for each compound individually before testing them in combination.
Q4: What is a typical starting dose for rilmazafone in mice for assessing anxiolytic-like effects with minimal sedation?
A4: Based on available literature, doses of rilmazafone at 0.1 mg/kg (p.o.) have been shown to produce anxiolytic-like effects in mice without significant motor impairment.[6] However, the optimal dose can vary depending on the mouse strain and the specific behavioral test being used. It is always recommended to conduct a dose-response study to determine the most appropriate dose for your specific experimental conditions.
Data on Rilmazafone Side Effects in Animal Models
The following table summarizes dose-dependent effects of rilmazafone on motor coordination in mice, as assessed by the rotarod test.
| Dose (mg/kg, p.o.) | Effect on Motor Coordination (Rotarod Performance) | Reference |
| 0.1 | Anxiolytic-like effects observed with no significant motor impairment. | [6] |
| > 0.1 | Dose-dependent impairment of motor coordination observed. | [6] |
Note: This table is a summary of findings from the available literature. Researchers should perform their own dose-response studies to confirm these effects in their specific experimental setup.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Rodent subjects (e.g., mice or rats)
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Timer
Methodology:
-
Acclimation: For 2-3 consecutive days prior to testing, acclimate the animals to the rotarod. Place each animal on the stationary rod for a short period (e.g., 1 minute). Then, start the rod at a very low speed (e.g., 4 rpm) for another 1-2 minutes.
-
Baseline Measurement: On the day of the experiment, before drug administration, test each animal on the rotarod. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). Record the latency to fall for each animal. A maximum trial duration should be set (e.g., 300 seconds).
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage or intraperitoneal injection).
-
Post-Drug Testing: At a predetermined time after drug administration (based on the pharmacokinetic profile of rilmazafone), re-test the animals on the rotarod using the same protocol as the baseline measurement.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and rilmazafone-treated groups. A significant decrease in the latency to fall in the drug-treated group indicates motor incoordination.
Visualizations
Caption: Rilmazafone Metabolism and Mechanism of Action.
Caption: Workflow for Assessing Rilmazafone Side Effects.
References
- 1. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivatives (450191-S) (I). Behavioral analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
stability testing of rilmazafone hydrochloride under different pH conditions
Technical Support Center: Stability Testing of Rilmazafone Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the .
Disclaimer: The quantitative data and degradation pathways presented in this guide are hypothetical and for illustrative purposes only. Currently, there is a lack of publicly available, specific data on the forced degradation of this compound. The provided protocols and troubleshooting advice are based on general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a pH stability study for this compound. What initial pH range and temperatures should I consider?
A1: For a comprehensive forced degradation study, it is recommended to cover a wide pH range. A typical starting point includes acidic, neutral, and basic conditions.[1][2]
-
Acidic conditions: Start with 0.1 M HCl (pH ~1) and an acetate buffer (pH ~4-5).
-
Neutral conditions: Use purified water (pH ~7) or a phosphate buffer (pH ~7).
-
Basic conditions: Start with 0.1 M NaOH (pH ~13) and a phosphate or borate buffer (pH ~9-10).
For temperature, initial studies are often performed under accelerated conditions, such as 40°C or 60°C, to achieve detectable degradation (typically 5-20%) within a reasonable timeframe.[3][4] Real-time stability studies are usually conducted at the intended storage temperature (e.g., 25°C).
Q2: My this compound sample shows very rapid degradation in 0.1 M NaOH, making it difficult to track the degradation kinetics. What should I do?
A2: If degradation is too rapid, you should use milder stress conditions. Consider the following adjustments:
-
Lower the temperature: Perform the study at a lower temperature (e.g., room temperature or even refrigerated conditions) for the basic pH leg of the study.
-
Reduce the strength of the base: Use a lower concentration of NaOH (e.g., 0.01 M or 0.001 M) or use a buffer with a lower pH (e.g., pH 10 or 11).
-
Decrease the exposure time: Sample at much earlier time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
Q3: I am not observing any significant degradation in acidic or neutral conditions, even after 24 hours at 60°C. What are my next steps?
A3: If the molecule is highly stable under certain conditions, you may need to apply more stringent stress.[1]
-
Increase the temperature: You could increase the temperature (e.g., to 80°C), but be mindful of the solvent's boiling point and the potential for secondary, irrelevant degradation pathways.
-
Increase the acid/base concentration: For the acidic condition, you could move from 0.1 M HCl to 1 M HCl.
-
Extend the study duration: If no degradation is observed, you can terminate the experiment for that condition, concluding that the molecule is stable under those stressed conditions. This itself is a valuable finding.[1]
Q4: My HPLC chromatogram shows several new peaks after degradation, but the peak shape for the parent compound (rilmazafone) is tailing. How can I resolve this?
A4: Peak tailing can be caused by several factors. Here are some common troubleshooting steps for HPLC analysis:
-
Check mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is at least 2 units away from the pKa of rilmazafone.
-
Address secondary silanol interactions: If using a silica-based C18 column, residual silanol groups can cause tailing with basic compounds. Try adding a competitor base like triethylamine (TEA) at a low concentration (e.g., 10-25 mM) to the mobile phase or use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).[5]
-
Sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[5]
-
Column degradation: The column itself may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q5: The total peak area in my chromatograms (parent + degradation products) is decreasing over time. What could be the reason?
A5: A decrease in the total peak area suggests that one or more components are not being detected. Possible reasons include:
-
Degradation products are not chromophoric: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength being used. Use a photodiode array (PDA) detector to screen across a wide range of wavelengths.
-
Degradation products are not eluting: Some degradants might be irreversiblely adsorbed onto the column. A gradient elution with a stronger organic solvent at the end of the run may help elute these compounds.
-
Formation of insoluble products: The degradation may be leading to the formation of products that are not soluble in the mobile phase and are precipitating out of the solution or in the injector.
-
Formation of volatile products: In rare cases, a degradation product could be volatile and lost during sample handling.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Different pH Conditions
1. Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values under accelerated thermal conditions and to identify the resulting degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Phosphate and Acetate buffers
-
HPLC-grade acetonitrile, methanol, and water
-
Calibrated pH meter
-
HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Thermostatic water bath or oven
-
Volumetric flasks, pipettes, and autosampler vials
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Solutions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water
-
Basic: 0.1 M NaOH
-
-
Buffered Solutions: Prepare buffers at pH 4.0, 7.0, and 9.0.
4. Experimental Procedure:
-
For each pH condition, add a known volume of the rilmazafone stock solution to a volumetric flask containing the stress solution (e.g., 0.1 M HCl) to achieve a final concentration of approximately 100 µg/mL.
-
Immediately withdraw a sample for the "time zero" (T0) analysis. Neutralize the sample if necessary (e.g., add an equimolar amount of NaOH to the HCl sample) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Place the flasks in a constant temperature bath set to 60°C.
-
Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize and dilute each sample as described for the T0 sample before injection into the HPLC system.
5. HPLC Method (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at the λmax of rilmazafone and also collect spectra from 200-400 nm.
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Calculate the percentage of each degradation product formed relative to the initial total peak area.
-
Ensure peak purity of the parent drug peak at each time point using the PDA data.
Data Presentation
Note: The following data is hypothetical and for illustrative purposes.
Table 1: Hypothetical Stability of this compound at 60°C
| Time (Hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.0 Water) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 75.2 |
| 4 | 96.2 | 99.5 | 51.8 |
| 8 | 91.0 | 98.9 | 22.3 |
| 12 | 85.7 | 98.2 | 8.1 |
| 24 | 72.3 | 96.5 | <1.0 |
Table 2: Hypothetical Formation of Major Degradation Products (% Peak Area) at 60°C
| Time (Hours) | Degradant 1 (Acid) | Degradant 2 (Acid) | Degradant 3 (Base) | Degradant 4 (Base) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 2.1 | 0.5 | 25.6 | 18.3 |
| 8 | 5.8 | 1.2 | 41.2 | 30.1 |
| 24 | 18.9 | 3.5 | Not applicable | Not applicable |
Visualizations
Experimental Workflow
Caption: Workflow for pH stability testing of Rilmazafone HCl.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for Rilmazafone HCl.
References
Technical Support Center: Rilmazafone Hydrochloride Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies of rilmazafone hydrochloride. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue: Diminished sedative/hypnotic effect of rilmazafone observed over time in animal models.
Question 1: We are observing a progressive decrease in the sedative effects of rilmazafone in our long-term rodent study, despite consistent dosing. What are the potential causes and how can we investigate this?
Answer:
A progressive decrease in effect, often termed tolerance, is a known phenomenon with long-term benzodiazepine administration. The primary suspected causes for rilmazafone, a benzodiazepine prodrug, would be multifactorial, encompassing both pharmacokinetic and pharmacodynamic adaptations.
Potential Causes:
-
Pharmacodynamic Tolerance: This is the most common cause for benzodiazepines and involves adaptive changes in the brain.
-
GABA-A Receptor Downregulation: Chronic stimulation of GABA-A receptors by rilmazafone's active metabolites can lead to a decrease in the number of receptors on the neuronal surface.[1][2]
-
GABA-A Receptor Subunit Alterations: The composition of GABA-A receptor subunits may change, leading to receptors that are less sensitive to benzodiazepines.[1][2]
-
Uncoupling of Binding Sites: The allosteric coupling between the benzodiazepine binding site and the GABA binding site on the GABA-A receptor can be reduced.[2][3]
-
-
Pharmacokinetic Tolerance: This involves changes in the metabolism of the drug.
-
Enzyme Induction: Chronic exposure to rilmazafone could potentially induce the activity of hepatic enzymes, such as cytochrome P-450, responsible for its metabolism, leading to faster clearance of the active metabolites.[4]
-
Experimental Troubleshooting Workflow:
To systematically investigate the cause of the observed tolerance, the following experimental workflow is recommended:
References
- 1. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorazepam - Wikipedia [en.wikipedia.org]
- 3. Benzodiazepine exposure induces transcriptional down-regulation of GABAA receptor α1 subunit gene via L-type voltage-gated calcium channel activation in rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
Technical Support Center: Optimization of Rilmazafone Hydrochloride Extraction from Biological Tissues
Welcome to the technical support center for the optimization of rilmazafone hydrochloride extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting rilmazafone and its metabolites from biological tissues?
The primary challenges include:
-
Low Concentrations: Rilmazafone, being a pro-drug, is rapidly metabolized into its active metabolites (such as rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam).[1][2] Therefore, the concentration of the parent drug may be very low in tissue samples.
-
Matrix Effects: Biological tissues are complex matrices containing lipids, proteins, and other endogenous substances that can interfere with extraction and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[3][4][5][6]
-
Postmortem Redistribution and Stability: In postmortem tissues, drug concentrations can change due to redistribution from other body compartments.[7] The stability of rilmazafone and its metabolites can also be a concern, with some benzodiazepines showing instability in biological samples over time, especially at room temperature.[8][9]
-
Tissue Homogenization: Achieving complete and reproducible homogenization of different tissue types (e.g., fatty brain tissue versus fibrous muscle tissue) is critical for efficient extraction.[10][11][12]
Q2: Which extraction techniques are most suitable for rilmazafone from tissues?
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques for benzodiazepines, and by extension, rilmazafone and its metabolites.[13][14][15]
-
Solid-Phase Extraction (SPE): Offers high selectivity, good cleanup, and the potential for automation.[15][16] Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB) are often used for benzodiazepine extraction.
-
Supported Liquid Extraction (SLE): A variation of LLE that is also amenable to automation and avoids issues like emulsion formation.[13][17][18]
-
Liquid-Liquid Extraction (LLE): A conventional and effective method, though it can be more labor-intensive and prone to emulsion formation.[13]
Q3: What are the key parameters to optimize for an efficient extraction?
Key parameters for optimization include:
-
Sample Homogenization: The choice of homogenization technique (e.g., bead beating, rotor-stator, sonication) and homogenization buffer is crucial.[10][11][19] For tough tissues like muscle, enzymatic digestion prior to mechanical homogenization may be necessary.[11][12]
-
pH of the Sample: The pH of the sample should be adjusted to ensure that rilmazafone and its metabolites are in a neutral, unionized state to facilitate their extraction into an organic solvent. For benzodiazepines, a slightly basic pH is often optimal.
-
Extraction Solvent (for LLE): The choice of an appropriate organic solvent or a mixture of solvents is critical. Common solvents for benzodiazepine extraction include ethyl acetate, diethyl ether, and mixtures containing hexane and isopropanol.
-
SPE Cartridge and Elution Solvents: For SPE, selecting the appropriate sorbent material (e.g., C18, polymeric) and optimizing the wash and elution solvents are key to achieving high recovery and purity.[14][15]
Q4: How can I minimize matrix effects in my analysis?
To minimize matrix effects, consider the following:
-
Efficient Sample Cleanup: Utilize a robust SPE or LLE protocol to remove interfering endogenous components.[3]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that closely mimics the behavior of the analyte can help to compensate for matrix effects.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analytes from co-eluting matrix components.[5]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
Troubleshooting Guides
Problem 1: Low Recovery of Rilmazafone and/or its Metabolites
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is completely homogenized. For hard or fibrous tissues, consider enzymatic digestion prior to mechanical homogenization.[11][12] - Optimize the homogenization time and speed. |
| Incorrect Sample pH | - Verify the pH of the tissue homogenate before extraction. Adjust to a slightly basic pH (e.g., 8-9) to ensure the analytes are in their non-ionized form. |
| Suboptimal LLE Solvent | - Test different organic solvents or solvent mixtures. A common choice for benzodiazepines is a mixture of a nonpolar and a slightly more polar solvent (e.g., hexane:ethyl acetate). |
| Inefficient SPE Elution | - Ensure the SPE cartridge is not drying out before sample loading. - Optimize the composition and volume of the elution solvent. A stronger solvent or multiple elution steps may be necessary.[14] |
| Analyte Degradation | - Process samples as quickly as possible and store them at low temperatures (-20°C or -80°C) to minimize degradation.[9] Some benzodiazepines are unstable at room temperature in biological matrices.[8] |
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Incorporate additional wash steps in your SPE protocol with a solvent that can remove interferences without eluting the analytes.[14] - For LLE, consider a back-extraction step to further purify the extract. |
| Co-elution with Phospholipids | - Optimize the chromatographic gradient to better separate the analytes from phospholipids. - Consider using a phospholipid removal plate or cartridge during sample preparation. |
| High Lipid Content in Tissue | - For high-fat tissues like the brain, a de-fatting step with a nonpolar solvent like hexane may be necessary after initial homogenization and extraction. |
| Inappropriate Internal Standard | - Use a stable isotope-labeled internal standard for each analyte if available. If not, use a structural analog that has similar extraction and ionization properties. |
Problem 3: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize the homogenization procedure, including sample weight to buffer volume ratio, time, and speed. Automated homogenizers can improve consistency.[20] |
| Variable pH Adjustment | - Use a calibrated pH meter and ensure thorough mixing after adding acid or base. |
| Inconsistent Manual Extraction Steps | - If performing manual LLE or SPE, ensure consistent timing and technique for each step (e.g., vortexing time, solvent addition volume). Automation can significantly improve reproducibility.[21] |
| Sample Heterogeneity | - Ensure the portion of tissue taken for analysis is representative of the whole sample. For larger tissues, grinding the entire frozen tissue to a powder before taking a subsample can improve homogeneity. |
Experimental Protocols
The following are generalized protocols for LLE and SPE of benzodiazepines from biological tissues, which can be adapted and optimized for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Homogenization:
-
pH Adjustment:
-
Add a suitable buffer or a small amount of a basic solution (e.g., 1M NaOH) to adjust the pH of the homogenate to approximately 9.
-
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of n-hexane/isoamyl alcohol (99:1, v/v)).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Homogenization and Centrifugation:
-
Homogenize the tissue as described in the LLE protocol.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes to pellet cellular debris.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the homogenized sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol or a mixture of methanol and a more non-polar solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Quantitative Data Summary
The following tables summarize recovery data for various benzodiazepines from different biological matrices using SPE and LLE. While specific data for rilmazafone is limited in the literature, these values can serve as a benchmark for what to expect during method development.
Table 1: Solid-Phase Extraction (SPE) Recovery of Benzodiazepines
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Diazepam | Plasma | C2 | >90% | [15] |
| Oxazepam | Plasma | C2 | >90% | [15] |
| Alprazolam | Serum | C18 | 94-100% | [21] |
| Clonazepam | Serum | C18 | 94-100% | [21] |
| Nitrazepam | Serum | C18 | 94-100% | [21] |
| Various | Urine | Polymeric | >90% | [16] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Benzodiazepines
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Estazolam | Serum | Acetonitrile (Subzero-temp) | 50.3-54.0% (single extraction) | [22] |
| Triazolam | Serum | Acetonitrile (Subzero-temp) | 50.3-54.0% (single extraction) | [22] |
| Diazepam | Urine | Acetonitrile (LTP) | 72.4-100.4% | [23] |
| Clonazepam | Urine | Acetonitrile (LTP) | 72.4-100.4% | [23] |
| Lorazepam | Urine | Acetonitrile (LTP) | 72.4-100.4% | [23] |
Visualizations
Experimental Workflow for Rilmazafone Extraction
Caption: General experimental workflow for the extraction of rilmazafone from biological tissues.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting flowchart for addressing low recovery of rilmazafone and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Postmortem stability of benzodiazepines in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 11. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The application of supported liquid extraction in the analysis of benzodiazepines using surface enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 19. blog.omni-inc.com [blog.omni-inc.com]
- 20. youtube.com [youtube.com]
- 21. scispace.com [scispace.com]
- 22. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
Validation & Comparative
Comparative Analysis of Rilmazafone Hydrochloride and Zolpidem on Sleep Latency in Geriatric Subjects
For researchers and drug development professionals navigating the landscape of hypnotic agents for elderly populations, a critical evaluation of efficacy and safety parameters is paramount. This guide provides a comparative analysis of two prominent hypnotics, rilmazafone hydrochloride and zolpidem, with a specific focus on their impact on sleep latency in elderly subjects. Due to the limited availability of direct head-to-head clinical trials with polysomnography (PSG) data for rilmazafone in this specific demographic, this guide synthesizes findings from separate clinical investigations to offer an objective comparison.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound and zolpidem on sleep latency in elderly subjects. It is important to note that the data for each drug are derived from different studies, and direct statistical comparison is therefore not appropriate. This table is intended for an indirect comparison of their reported effects.
| Parameter | This compound | Zolpidem (Extended-Release) |
| Dosage | 1 mg and 2 mg | 6.25 mg |
| Primary Outcome Measure | Not explicitly focused on sleep latency in available elderly studies. | Latency to Persistent Sleep (LPS) measured by Polysomnography (PSG) |
| Effect on Sleep Latency | While used as a hypnotic, specific quantitative data on sleep latency reduction in the elderly from placebo-controlled, PSG-based clinical trials are not readily available in the reviewed literature. | Statistically significant reduction in PSG-measured Latency to Persistent Sleep compared to placebo.[1] |
Experimental Protocols
To understand the context of the available data, the methodologies of key clinical trials are detailed below.
This compound: Study on Residual Effects in Healthy Elderly Subjects
A notable study involving rilmazafone in an elderly population focused on its residual effects rather than primary sleep-onset efficacy.
-
Study Design: A randomized, double-blind, crossover study.
-
Participants: Healthy elderly subjects aged 60-70 years.
-
Intervention: A single dose of rilmazafone 1 mg, zolpidem 5 mg, triazolam 0.125 mg, and placebo, with a washout period between each administration.
-
Primary Outcome Measures: Evaluation of physical and cognitive functions on the morning following administration, including tests for body sway, functional reach, and reaction time. Sleep latency was not a reported outcome of this study.
Zolpidem: Efficacy and Safety in Elderly Primary Insomnia Patients
A key study provides robust data on the efficacy of zolpidem in reducing sleep latency in elderly patients with primary insomnia.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Participants: Elderly patients (mean age 70.2 years) with a diagnosis of primary insomnia.
-
Intervention: Nightly treatment with zolpidem extended-release 6.25 mg or placebo for three weeks.
-
Primary Outcome Measures: Polysomnography (PSG) was used to measure various sleep parameters, including Latency to Persistent Sleep (LPS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GABA-A receptor modulators and a typical clinical trial workflow for evaluating hypnotic efficacy.
References
Rilmazafone Hydrochloride: A Comparative Guide to its Efficacy as a Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rilmazafone hydrochloride's performance as a hypnotic agent against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of sleep medicine and pharmacology.
Introduction
This compound is a water-soluble prodrug that, after oral administration, is metabolized into active benzodiazepine compounds.[1][2] Unlike traditional benzodiazepines, rilmazafone itself does not have an affinity for benzodiazepine receptors. Its hypnotic effects are exerted through its active metabolites. This guide will delve into the available clinical data to validate its efficacy in comparison to other widely used hypnotic agents, including benzodiazepines and Z-drugs.
Mechanism of Action
Rilmazafone is a prodrug that undergoes metabolism in the small intestine to form its principal active metabolite, a benzodiazepine derivative.[1] This active metabolite then acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This results in the sedative and hypnotic effects characteristic of benzodiazepines.
Research indicates that the active metabolites of rilmazafone exhibit high affinity for both the omega-1 and omega-2 (ω1 and ω2) receptor subtypes of the GABA-A receptor.[3] The interaction with the ω1 subtype is primarily associated with sedative and hypnotic effects, while the ω2 subtype is linked to anxiolytic and muscle relaxant properties.
Signaling Pathway
Comparative Efficacy Data
Direct, quantitative comparisons of rilmazafone's hypnotic efficacy with other agents using polysomnography (PSG) are limited in publicly available literature. However, some studies provide valuable insights into its relative performance.
Comparison with Nitrazepam
A double-blind controlled study involving 244 patients evaluated the hypnotic effect of rilmazafone (2 mg and 4 mg) against nitrazepam (5 mg) on the preoperative night. The efficacy rates were reported as follows:
| Treatment Group | Efficacy Rate (%) |
| Rilmazafone (4 mg) | 82% |
| Rilmazafone (2 mg) | 69% |
| Nitrazepam (5 mg) | 66% |
| Table 1: Hypnotic Efficacy Rate on Preoperative Night.[4] |
This study suggests that rilmazafone at a 4 mg dose may have a higher efficacy rate in inducing sleep compared to 5 mg of nitrazepam in a preoperative setting.[4]
Comparison of Residual Effects with Zolpidem and Triazolam
A randomized, double-blind, crossover study in healthy elderly subjects compared the residual effects of a single dose of rilmazafone (1 mg), zolpidem (5 mg), triazolam (0.125 mg), and placebo. While this study did not focus on primary hypnotic efficacy parameters, it provided data on next-day performance and subjective assessments.
| Test | Rilmazafone (1 mg) | Zolpidem (5 mg) | Triazolam (0.125 mg) | Placebo |
| Functional Reach Test | Good results vs. Placebo | Good results vs. Placebo | Not specified | Baseline |
| Body Sway Test | Significantly improved vs. other hypnotics | Not specified | Not specified | Baseline |
| Table 2: Comparison of Next-Day Residual Effects in Healthy Elderly Subjects.[5] |
The study concluded that rilmazafone 1 mg demonstrated steadiness in static and dynamic balance, suggesting it may be a favorable option for the elderly, particularly those with early morning awakening.[5]
Experimental Protocols
Polysomnography (PSG) in Hypnotic Drug Evaluation
Polysomnography is the gold standard for objectively assessing sleep architecture and the efficacy of hypnotic drugs. A typical PSG protocol in a clinical trial for a hypnotic agent involves the following:
-
Participant Selection: Patients with a diagnosis of insomnia according to established criteria (e.g., DSM-5) are recruited. Exclusion criteria often include other sleep disorders, severe psychiatric or medical conditions, and substance abuse.
-
Acclimatization Night: Participants spend one or more nights in the sleep laboratory to adapt to the environment and the recording equipment.
-
Baseline Recording: A baseline PSG is recorded to establish the participant's usual sleep patterns without any hypnotic medication.
-
Randomized, Double-Blind, Crossover/Parallel Group Design: Participants are randomly assigned to receive the investigational drug (e.g., rilmazafone), a comparator drug, or a placebo over a series of nights. In a crossover design, each participant receives all treatments in a random order with a washout period in between.
-
Data Acquisition: Continuous monitoring of various physiological parameters, including:
-
Electroencephalogram (EEG): To determine sleep stages (N1, N2, N3, REM).
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To monitor muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory effort and airflow: To rule out sleep-disordered breathing.
-
Oxygen saturation: To monitor blood oxygen levels.
-
-
Key Efficacy Endpoints:
-
Sleep Onset Latency (SOL): Time taken to fall asleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Sleep Efficiency (SE): The ratio of total sleep time to time in bed.
-
Number of Awakenings (NOA): The frequency of awakenings during the night.
-
Sleep Architecture: Percentage of time spent in each sleep stage (N1, N2, N3, REM).
-
Subjective Sleep Quality Assessment
In addition to objective PSG data, clinical trials of hypnotics also rely on subjective assessments of sleep quality from the patient's perspective. Common tools include:
-
Sleep Diaries: Patients record their sleep patterns, including bedtime, wake-up time, estimated time to fall asleep, number of awakenings, and overall sleep quality, on a daily basis.
-
Standardized Questionnaires:
-
Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period.[6]
-
Insomnia Severity Index (ISI): A brief self-report instrument to quantify perceived insomnia severity.
-
Visual Analog Scales (VAS): Used to rate various aspects of sleep, such as depth of sleep, morning alertness, and overall satisfaction with sleep.
-
Conclusion
The available evidence suggests that this compound is an effective hypnotic agent. A study on preoperative sleep indicated superior efficacy of a 4 mg dose over 5 mg of nitrazepam.[4] Furthermore, a study on residual effects in the elderly suggests a favorable safety profile with minimal next-day impairment in balance, which could be an advantage over other hypnotics.[5] As a prodrug, its activation via metabolism is a key feature of its pharmacokinetic profile.
However, there is a notable lack of publicly accessible, head-to-head clinical trial data presenting quantitative polysomnography results comparing rilmazafone with a broader range of commonly prescribed benzodiazepines and Z-drugs. Such data would be invaluable for a more definitive assessment of its position in the therapeutic armamentarium for insomnia. Future research should focus on conducting and publishing such direct comparative efficacy studies to provide clinicians and researchers with a clearer understanding of rilmazafone's relative benefits and drawbacks.
References
- 1. Effect of flunitrazepam on sleep and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Study of the Effects of Rilmazafone on the Preoperative night sleep and Premedication [jstage.jst.go.jp]
- 5. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of melatonin and rilmazafone on nocturia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rilmazafone Detection
In the landscape of forensic toxicology, clinical monitoring, and drug development, the accurate and reliable detection of novel psychoactive substances is paramount. Rilmazafone, a benzodiazepine prodrug, and its active metabolites present a unique analytical challenge. This guide provides a comprehensive comparison of the two primary analytical techniques for rilmazafone detection: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The focus is on the cross-validation parameters that ensure the integrity and reproducibility of analytical data.
Rilmazafone is metabolized in the body to form active benzodiazepines, with N-desmethyl rilmazolam being a key active metabolite.[1][2] Therefore, analytical methods must be capable of detecting both the parent compound and its metabolites. The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput.[3]
Comparative Performance of Analytical Methods
The performance of analytical methods is assessed through rigorous validation to ensure they are fit for purpose.[4][5] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific inter-laboratory cross-validation studies for rilmazafone are not widely published, data from single-laboratory validation studies of benzodiazepines provide a strong indication of the expected performance for rilmazafone and its metabolites.[1]
Table 1: Comparison of LC-MS/MS and GC-MS Method Performance for Benzodiazepine Analysis
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.990[1] | Not Specified |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[6] | 1 - 10 µg/mL (for general drug screening)[7][8] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL[6] | 5 - 25 ng/mL (for specific benzodiazepines)[9] |
| Accuracy (Bias) | Within ±15% (±20% at LOQ)[6] | Within ±14%[9] |
| Precision (CV) | Within-run and between-run ≤15% (≤20% at LOQ)[6] | Within 14%[9] |
| Recovery | 35 - 90%[9] | High recovery rates reported with specific extraction techniques[7][8] |
Note: The data presented is a synthesis from multiple sources and should be considered indicative of typical performance. Specific results may vary depending on the analyte, matrix, and instrumentation.
Experimental Workflows and Metabolic Pathway
The selection of an analytical method dictates the experimental workflow. Both LC-MS/MS and GC-MS involve sample preparation, chromatographic separation, and mass spectrometric detection, but with key differences in their protocols.[1] Understanding the metabolic pathway of rilmazafone is also crucial for selecting the appropriate target analytes for detection.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Metabolic pathway of Rilmazafone to its active metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are generalized protocols for the detection of rilmazafone and its metabolites using LC-MS/MS and GC-MS.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique widely used for the quantification of drugs and their metabolites in biological fluids.[1][10]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of biological sample (e.g., whole blood, urine), add an internal standard.[1]
-
Buffer the sample to an appropriate pH.[1]
-
Extract the analytes with a suitable organic solvent (e.g., a mixture of n-butyl chloride and acetonitrile).[1]
-
Centrifuge the mixture to separate the organic and aqueous layers.[1]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used for benzodiazepines.[10]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[10]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many benzodiazepines, derivatization is necessary to improve their chromatographic properties and thermal stability.[1][3] It is important to note that analysis of the parent rilmazafone compound by GC-MS may result in its breakdown.[11]
-
Sample Preparation (Solid-Phase Extraction - SPE and Derivatization):
-
To a biological sample, add an internal standard.
-
Perform enzymatic hydrolysis if conjugated metabolites are to be analyzed.[3]
-
Condition a mixed-mode SPE cartridge with methanol and water.[3]
-
Load the pre-treated sample onto the SPE cartridge.[3]
-
Wash the cartridge with water and a weak organic solvent to remove interferences.[3]
-
Elute the analytes with a suitable elution solvent.[3]
-
Evaporate the eluate to dryness.[3]
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form volatile derivatives.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the detection and quantification of rilmazafone and its metabolites. LC-MS/MS generally offers higher sensitivity and is suitable for the direct analysis of the parent compound and its metabolites without the need for derivatization.[3] GC-MS, while a robust and reliable technique, may require derivatization for benzodiazepines and could cause the degradation of the parent rilmazafone molecule.[1][11] The choice of method will depend on the specific analytical needs, available instrumentation, and the target analytes of interest. The provided data and protocols serve as a guide for researchers, scientists, and drug development professionals in establishing and cross-validating their analytical methods for rilmazafone detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjarr.com [wjarr.com]
- 5. ikev.org [ikev.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. cfsre.org [cfsre.org]
Rilmazafone Hydrochloride versus Diazepam: A Comparative Analysis of Anxiolytic Effects in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of rilmazafone hydrochloride and diazepam, focusing on their performance in established murine behavioral models. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Mechanism of Action
This compound: Rilmazafone is a prodrug that is converted to its active metabolite, a benzodiazepine, primarily by aminopeptidases in the small intestine.[1][2][3] This active metabolite then exerts its anxiolytic effects by acting as a positive allosteric modulator of GABA-A receptors in the central nervous system.
Diazepam: Diazepam is a conventional benzodiazepine that directly binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[4][5] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[4][5]
Signaling Pathways
The following diagrams illustrate the distinct activation and signaling pathways of rilmazafone and diazepam.
Comparative Anxiolytic Efficacy in Mice
A key study by Nishino et al. (2008) provides a direct comparison of the anxiolytic-like effects of rilmazafone and diazepam in male ICR mice using the elevated plus-maze test.[6] The results of this study are summarized in the tables below.
Percentage of Time Spent in Open Arms
An increase in the percentage of time spent in the open arms of the elevated plus-maze is indicative of an anxiolytic effect.
| Drug | Dose (mg/kg, p.o.) | Mean Time in Open Arms (%) ± S.E.M. |
| Control | - | 15.2 ± 2.1 |
| Diazepam | 0.5 | 20.1 ± 3.5 |
| 1 | 35.4 ± 4.2 | |
| 2 | 40.1 ± 5.1 | |
| Rilmazafone | 0.1 | 28.9 ± 3.9 |
| 0.2 | 38.7 ± 4.5 | |
| 0.5 | 45.3 ± 5.3 | |
| p<0.05, **p<0.01 vs. Control (ANOVA with Dunnett's test) |
Percentage of Open Arm Entries
An increased percentage of entries into the open arms also reflects a reduction in anxiety-like behavior.
| Drug | Dose (mg/kg, p.o.) | Mean Open Arm Entries (%) ± S.E.M. |
| Control | - | 18.3 ± 2.5 |
| Diazepam | 0.5 | 22.5 ± 3.1 |
| 1 | 38.1 ± 4.6 | |
| 2 | 42.3 ± 5.0 | |
| Rilmazafone | 0.1 | 30.2 ± 4.1 |
| 0.2 | 40.5 ± 4.8 | |
| 0.5 | 48.1 ± 5.5 | |
| p<0.05, **p<0.01 vs. Control (ANOVA with Dunnett's test) |
The data from Nishino et al. (2008) suggests that this compound demonstrates a potent anxiolytic-like effect in mice, with significant effects observed at lower doses compared to diazepam.[6]
Experimental Protocols
The following is a detailed methodology for the elevated plus-maze test, a standard behavioral assay used to assess anxiety in rodents.
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of a compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze with two open and two enclosed arms.
Apparatus:
-
A plus-shaped maze, typically made of a non-porous material for easy cleaning.
-
Two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) opposite each other.
-
The maze is elevated above the floor (e.g., 40-50 cm).
-
A video camera is mounted above the maze to record the sessions for later analysis.
Procedure:
-
Animal Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: this compound, diazepam, or a vehicle control is administered orally (p.o.) at the specified doses. Testing is typically conducted 30-60 minutes after administration.
-
Test Initiation: Each mouse is placed individually in the center of the maze, facing one of the open arms.
-
Exploration Period: The mouse is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: The entire session is recorded. The following parameters are measured using automated tracking software or by a trained observer blinded to the treatment groups:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: The percentage of time spent in the open arms ([Time in open arms / (Time in open arms + Time in closed arms)] x 100) and the percentage of open arm entries ([Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100) are calculated. Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Dunnett's test), is used to compare the drug-treated groups to the control group.
Conclusion
Based on the available experimental data, both this compound and diazepam exhibit significant anxiolytic effects in murine models. The study by Nishino et al. (2008) suggests that rilmazafone may be more potent than diazepam, demonstrating anxiolytic-like activity at lower oral doses.[6] The prodrug nature of rilmazafone, leading to its activation in the small intestine, presents a different pharmacokinetic profile compared to the direct-acting diazepam. Further research is warranted to fully elucidate the comparative therapeutic indices and potential side-effect profiles of these two compounds.
References
A Comparative Analysis of Rilmazafone and Other Designer Benzodiazepines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of rilmazafone, a unique prodrug, and other prominent designer benzodiazepines (DBZs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacology, metabolism, and mechanism of action, supported by experimental data and detailed methodologies.
Introduction: The Evolving Landscape of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] The classic, medically approved benzodiazepines have been supplemented by a growing number of "designer" versions, which are often synthesized to circumvent existing drug laws.[3][4] These new psychoactive substances (NPS) pose significant challenges for toxicology and drug development.[4][5]
Rilmazafone, developed in Japan for the treatment of insomnia, stands apart as a water-soluble prodrug.[6][7][8] Unlike direct-acting benzodiazepines, it requires metabolic activation to exert its effects.[7][8] This guide will compare the unique profile of rilmazafone to several prominent direct-acting designer benzodiazepines, including etizolam, flubromazolam, and clonazolam, which have been noted for their high potency.[4][5][9]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for all benzodiazepines is the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][10] These receptors are ligand-gated ion channels that, upon binding with GABA, allow chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.[10][11]
Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface between the α and γ subunits.[10][12] This binding event does not open the channel directly but allosterically increases the affinity of GABA for its own binding site, leading to an increased frequency of channel opening.[10][11] The result is an enhanced inhibitory effect of GABA, leading to the characteristic central nervous system depressant effects of the drug class.[1]
Comparative Pharmacological and Pharmacokinetic Profiles
Key differences in the pharmacological profiles of rilmazafone and other designer benzodiazepines stem from their chemical structure, metabolic pathways, and resulting active metabolites. Rilmazafone's nature as a prodrug leads to a delayed onset of action compared to direct-acting compounds.[6] Potency and elimination half-life vary significantly across the designer benzodiazepine class.
| Compound | Class | Relative Potency | Elimination Half-Life (t½) | Primary Active Metabolites |
| Rilmazafone | 1,2,4-Triazolyl Benzophenone (Prodrug) | Lower (as prodrug) | ~10.5 hours (active metabolites)[8] | Rilmazolam (M1), N-desmethyl rilmazolam (M2), di-desmethyl rilmazolam (M3)[13][14] |
| Etizolam | Thienotriazolodiazepine | Moderate | ~6 hours | α-hydroxyetizolam[15] |
| Diclazepam | 1,4-Benzodiazepine | Lower | ~42 hours | Delorazepam, Lorazepam, Lormetazepam[16] |
| Clonazolam | Triazolobenzodiazepine | Very High (>2x Alprazolam) | Not well-established | Hydroxylated and reduced metabolites[5] |
| Flubromazolam | Triazolobenzodiazepine | Very High | Not well-established | Hydroxylated metabolites[3] |
Table 1: Comparative summary of rilmazafone and selected designer benzodiazepines. Data is compiled from various sources.[3][4][8][13][14][15][16]
Metabolic Pathways: A Key Differentiator
The metabolism of these compounds is critical for understanding their duration of action and for developing effective analytical detection methods.
Rilmazafone: A Prodrug Activation Pathway
Rilmazafone itself is inactive at benzodiazepine receptors.[7][8] It is a water-soluble 1H-1,2,4-triazolyl benzophenone derivative that undergoes metabolism primarily in the small intestine by aminopeptidases.[5][7] This initial step involves desglycylation, followed by a spontaneous cyclization to form the active triazolobenzodiazepine, rilmazolam (M1).[13][17] Rilmazolam and its subsequent metabolites are responsible for the pharmacological effects.[13][18] Further metabolism occurs in the liver via cytochrome P450 enzymes, involving successive N-demethylation and hydroxylation.[6][13]
Direct-Acting Designer Benzodiazepines
In contrast, most designer benzodiazepines are already in their active form and undergo Phase I and Phase II metabolism directly in the liver.[5] Common metabolic reactions include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group, a frequent reaction for benzodiazepines, often catalyzed by CYP3A4.[15]
-
N-Dealkylation: The removal of an alkyl group.[5]
-
Nitroreduction: The reduction of a nitro group (-NO2), which is characteristic of nitrobenzodiazepines like clonazolam.[5]
-
Glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to the parent drug or its metabolites, increasing water solubility for excretion.[5][15]
| Compound | Primary Metabolic Reactions |
| Etizolam | Hydroxylation (catalyzed mainly by CYP3A4)[15] |
| Diclazepam | N-demethylation followed by hydroxylation, leading to other active benzodiazepines[16] |
| Clonazolam | Nitroreduction, Hydroxylation[5] |
| Flubromazolam | Hydroxylation[3] |
Table 2: Primary metabolic reactions for selected designer benzodiazepines.
Experimental Protocols and Methodologies
Objective comparison requires standardized experimental protocols. This section details common methodologies for assessing key pharmacological parameters.
GABA-A Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor. It is typically a competitive binding assay using a radiolabeled ligand.[19][20]
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane preparation in the assay buffer to a specific protein concentration.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., 1-2 nM [3H]flunitrazepam or [3H]flumazenil), and varying concentrations of the unlabeled test compound (e.g., rilmazolam, etizolam).[12][20]
-
Nonspecific Binding: Prepare parallel tubes containing the radioligand and an excess of a known high-affinity unlabeled benzodiazepine (e.g., 10 µM clonazepam) to determine nonspecific binding.[19]
-
Equilibration: Incubate all tubes at a controlled temperature (e.g., 0-4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[20]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use nonlinear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Metabolism Assay
This assay identifies potential metabolites of a drug using human liver microsomes (HLMs), which are rich in CYP450 enzymes.[21]
Protocol: Human Liver Microsome (HLM) Incubation
-
Reaction Mixture: Prepare a reaction mixture containing pooled HLMs, a NADPH-generating system (cofactor for CYP450 enzymes), and phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the HLM mixture at 37°C. Initiate the metabolic reaction by adding the test compound (e.g., rilmazafone, clonazolam).
-
Time Points: Incubate for a defined period (e.g., 60 minutes), or collect aliquots at multiple time points to observe metabolite formation over time.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-Q-TOF-MS) to identify and tentatively characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.[21]
In Vivo Sedative-Hypnotic Effect Assessment
Animal models are used to assess the sedative and hypnotic properties of benzodiazepines. The potentiation of thiopental-induced sleep is a common method.[22]
Protocol: Thiopental-Induced Sleeping Time in Mice
-
Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups: a control group (vehicle), a positive control group (e.g., diazepam), and test groups receiving different doses of the compound under investigation (e.g., rilmazafone).
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Hypnotic Induction: After a set period (e.g., 30 minutes post-administration), administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 30-40 mg/kg, i.p.) to all animals.[22]
-
Parameter Measurement:
-
Sleep Latency: Record the time from thiopental injection until the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).
-
Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery.
-
-
Data Analysis: Compare the sleep latency and duration of the test groups to the control group using appropriate statistical tests (e.g., ANOVA). A significant increase in sleep duration or decrease in latency indicates a sedative-hypnotic effect.
Conclusion
Rilmazafone presents a distinct pharmacological profile compared to direct-acting designer benzodiazepines due to its nature as a prodrug. Its metabolism, initiated in the small intestine, results in a different pharmacokinetic curve and potentially a more controlled release of active metabolites compared to the rapid hepatic metabolism of compounds like etizolam and clonazolam.[5][6] The designer benzodiazepines are a heterogeneous group, with vast differences in potency, duration of action, and metabolic fate, posing significant challenges for clinical and forensic settings.[3][4] The experimental protocols detailed in this guide provide a framework for the standardized evaluation and comparison of these evolving psychoactive substances, facilitating a deeper understanding for drug development and risk assessment.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Rilmazafone [chemeurope.com]
- 8. Rilmazafone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 20. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discoveryjournals.org [discoveryjournals.org]
A Comparative Guide to Clinical Trial Data on Rilmazafone Hydrochloride and Other Insomnia Therapeutics
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of clinical trial data for rilmazafone hydrochloride and other leading insomnia medications, including zolpidem, eszopiclone, and lemborexant. The following sections provide a detailed analysis of their performance based on available experimental data, methodologies of key clinical trials, and visualizations of relevant biological pathways and study designs.
Comparative Efficacy and Safety of Insomnia Medications
The following tables summarize the quantitative data from various clinical trials, providing a clear comparison of the efficacy and safety profiles of this compound, zolpidem, eszopiclone, and lemborexant.
Note on this compound Data: Comprehensive, large-scale, placebo-controlled clinical trial data for this compound in a primary insomnia population is not as widely available in English-language publications as for the other medications. The data presented is from studies that may have different primary endpoints or patient populations. Rilmazafone is a benzodiazepine prodrug approved for use in Japan.[1][2]
Table 1: Efficacy Data from Clinical Trials
| Drug (Dosage) | Study Population | Primary Efficacy Endpoint(s) | Key Efficacy Results (Change from Baseline vs. Placebo) | Citation(s) |
| This compound (2 mg/day) | Elderly patients with nocturia | Number of nocturnal urinations | Statistically significant decrease in nocturnal urinations (specific values not provided in abstract). | [3] |
| Zolpidem (10 mg) | Adults with chronic primary insomnia | Latency to Persistent Sleep (LPS), Sleep Efficiency (SE) | LPS: Significant decrease; SE: Significant increase. Efficacy maintained over 35 nights. | [4] |
| Eszopiclone (3 mg) | Adults with primary insomnia | Sleep Latency (SL), Wake Time After Sleep Onset (WASO), Total Sleep Time (TST) | SL: Significant decrease; WASO: Significant decrease; TST: Significant increase. Efficacy sustained over 6 months. | [5] |
| Lemborexant (5 mg and 10 mg) | Adults with insomnia disorder (SUNRISE 2) | Subjective Sleep Onset Latency (sSOL), Subjective Sleep Efficiency (sSE), Subjective Wake After Sleep Onset (sWASO) | sSOL, sSE, sWASO: Statistically significant improvements with both doses compared to placebo over 6 months. | [6][7] |
| Lemborexant (5 mg and 10 mg) | Older adults (≥55 years) with insomnia disorder (SUNRISE 1) | Latency to Persistent Sleep (LPS) | LPS: Statistically significant improvement with both doses compared to placebo and zolpidem ER. | [8][9] |
Table 2: Safety and Tolerability Data from Clinical Trials
| Drug | Common Adverse Events Reported | Key Safety Findings | Citation(s) |
| This compound | Not detailed in available primary insomnia trial abstracts. Japanese prescribing information warns of dependence with prolonged use. | Generally well-tolerated in a study on residual effects in the elderly. | [10][11] |
| Zolpidem | Drowsiness, dizziness, headache. | No evidence of residual effects with 10 mg dose in one study. Risk of dependence. | [4] |
| Eszopiclone | Unpleasant taste, headache, somnolence, dizziness. | No evidence of tolerance over 6 months of use. | [5] |
| Lemborexant | Somnolence, headache, nasopharyngitis. | Generally well-tolerated in long-term studies. | [6][7] |
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the data. Below are summaries of the experimental protocols for key phase 3 trials of the comparator drugs.
Lemborexant: SUNRISE 1 and SUNRISE 2 Trials
-
Study Design: Both were multicenter, randomized, double-blind, parallel-group studies. SUNRISE 1 was a 1-month study with a placebo and active comparator (zolpidem ER), while SUNRISE 2 was a 12-month study with a 6-month placebo-controlled period.[6][8][9]
-
Population: SUNRISE 1 enrolled adults aged 55 years and older with insomnia disorder.[8][9] SUNRISE 2 included adults aged 18 and older with insomnia disorder.[6][7]
-
Inclusion Criteria: Diagnosis of insomnia disorder according to DSM-5 criteria.[6][8]
-
Exclusion Criteria: Other sleep disorders, inadequately treated medical or psychiatric conditions.
-
Interventions: Lemborexant (5 mg or 10 mg), placebo, and in SUNRISE 1, zolpidem tartrate extended-release (6.25 mg), taken orally at bedtime.[8][9]
-
Primary Endpoints:
-
Secondary Endpoints: Included Sleep Efficiency (SE), Wake After Sleep Onset (WASO), and subjective sleep parameters.[8][12]
-
Assessments: Polysomnography (in SUNRISE 1) and electronic sleep diaries were used to collect data on sleep parameters. Safety was monitored through the recording of treatment-emergent adverse events.[8][12]
Eszopiclone Phase 3 Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies, with treatment durations of up to 6 months.[5]
-
Population: Adults (21-64 years) with primary insomnia. Some studies focused on specific populations like those with insomnia related to major depressive disorder.[5][13]
-
Inclusion Criteria: Met DSM-IV criteria for primary insomnia, with self-reported mean nightly total sleep time ≤6.5 hours and/or sleep latency >30 minutes.[5]
-
Interventions: Eszopiclone (typically 3 mg) or matching placebo taken nightly.[5]
-
Primary Endpoints: Often included patient-reported sleep latency, wake time after sleep onset, and total sleep time.[5]
-
Assessments: Data was collected through patient-reported sleep measures via interactive voice response systems or sleep diaries. Quality of life and work limitation questionnaires were also used.[5]
Zolpidem Phase 3 Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trials.[4]
-
Population: Adults with chronic insomnia.[4]
-
Interventions: Zolpidem (10 mg and 15 mg) or placebo for up to 35 nights.[4]
-
Primary Endpoints: Latency to Persistent Sleep (LPS) and Sleep Efficiency (SE).[4]
-
Assessments: Polysomnography was used to measure sleep stage effects. Motor and cognitive effects were also investigated.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of action for benzodiazepine receptor agonists and a typical workflow for an insomnia clinical trial.
Caption: GABA-A Receptor Signaling Pathway for Benzodiazepine Agonists.
Caption: Generalized Workflow of a Phase 3 Insomnia Clinical Trial.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter, placebo-controlled study evaluating zolpidem in the treatment of chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nightly Treatment of Primary Insomnia With Eszopiclone for Six Months: Effect on Sleep, Quality of Life, and Work Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. media-us.eisai.com [media-us.eisai.com]
- 10. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Rilmazafone and Melatonin for the Treatment of Nocturia
For Immediate Release
This comprehensive guide provides a detailed, objective comparison of rilmazafone and melatonin for the management of nocturia, targeted towards researchers, scientists, and drug development professionals. The following analysis is based on available clinical data, focusing on efficacy, safety, and mechanisms of action.
Executive Summary
Nocturia, the need to awaken at night to urinate, is a prevalent condition that significantly impacts sleep quality and overall well-being. Pharmacological interventions often include hypnotics to improve sleep continuity or agents that address underlying causes like nocturnal polyuria. This guide examines two such interventions: rilmazafone, a benzodiazepine receptor agonist, and melatonin, a hormone that regulates the sleep-wake cycle. A key comparative study by Sugaya et al. (2007) found that both rilmazafone and melatonin were equally effective in reducing nocturnal urinations and improving quality of life in elderly patients with nocturia[1][2][3][4]. This guide will delve into the quantitative data from this study and explore the distinct signaling pathways through which each compound exerts its effects.
Quantitative Data Summary
The following table summarizes the key efficacy and safety data from a 4-week comparative study of rilmazafone (2 mg/day) and melatonin (2 mg/day) in elderly patients with nocturia[1][4].
| Parameter | Rilmazafone (n=22) | Melatonin (n=20) |
| Efficacy | ||
| Mean Nocturnal Urinations (Baseline) | 3.4 ± 0.8 | 3.3 ± 0.7 |
| Mean Nocturnal Urinations (After 4 weeks) | 2.1 ± 0.8 | 2.3 ± 0.9** |
| Quality of Life (QoL) Score (Baseline) | 2.8 ± 1.1 | 3.1 ± 1.2 |
| Quality of Life (QoL) Score (After 4 weeks) | 1.6 ± 1.0 | 1.9 ± 1.1** |
| Patient-Reported Effectiveness | ||
| Excellent | 4 (18%) | 2 (10%) |
| Good | 6 (27%) | 5 (25%) |
| Fair | 4 (18%) | 9 (45%) |
| No Change | 8 (36%) | 4 (20%) |
| Safety | ||
| Occurrence of Side Effects | 2 (9%) | 1 (5%) |
*Statistically significant improvement from baseline: **P<0.01, **P<0.001. No statistically significant difference was found between the two groups in effectiveness ratings.[1][4]
Experimental Protocols
The primary comparative data is derived from the study "Effects of Melatonin and Rilmazafone on Nocturia in the Elderly" by Sugaya K, et al. (2007)[1][2][3][4].
Study Design: A randomized controlled trial.
Participants: 42 elderly patients (mean age ~72 years) with a chief complaint of nocturia (at least two episodes per night).
Intervention: Patients were randomly assigned to receive either rilmazafone hydrochloride (2 mg/day) or melatonin (2 mg/day) for 4 weeks[1][4].
Outcome Measures:
-
Primary: Change in the number of nocturnal urinations.
-
Secondary: Improvement in Quality of Life (QoL) score, patient-reported effectiveness, and incidence of adverse events[1][4].
Statistical Analysis: Changes from baseline within each group were assessed using paired t-tests. The chi-squared test was used to compare patient-reported effectiveness between the two groups[4].
Signaling Pathways and Mechanisms of Action
Rilmazafone
Rilmazafone is a prodrug that is converted to its active metabolite, M1, which then acts as a positive allosteric modulator of the GABA-A receptor. This enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative and hypnotic effects. In the context of nocturia, the primary mechanism is the improvement of sleep quality and continuity, which may reduce the likelihood of waking due to bladder sensations.
Melatonin
Melatonin's effect on nocturia is multifactorial, involving both central and peripheral mechanisms. Centrally, it acts on the suprachiasmatic nucleus (SCN), the body's master clock, to regulate the sleep-wake cycle[5][6]. It may also influence the secretion of antidiuretic hormone (ADH), potentially reducing nocturnal urine production[7][8][9]. Peripherally, melatonin receptors are present in the bladder, and their activation may lead to relaxation of the detrusor muscle and a reduction in sensory nerve activity, thereby increasing bladder capacity and reducing urgency[2][5][6].
Experimental Workflow
The following diagram illustrates the workflow of the comparative study conducted by Sugaya et al. (2007).
References
- 1. Effects of melatonin and rilmazafone on nocturia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin inhibits muscular-mucosal stretch-sensitive bladder afferents via the MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichgcp.net [ichgcp.net]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Disruption of circadian rhythm as a potential pathogenesis of nocturia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Melatonin's role in managing nocturia in Parkinson disease: A critical examination of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Next-Day Residual Effects of Rilmazafone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the next-day residual effects of rilmazafone hydrochloride with other hypnotic agents, focusing on psychomotor and cognitive performance. The information is compiled from published experimental data to assist researchers and drug development professionals in evaluating the safety and efficacy profile of rilmazafone.
Executive Summary
Next-day residual effects are a significant concern with hypnotic medications, potentially impairing a patient's cognitive and psychomotor functions. This compound, a benzodiazepine prodrug, has been evaluated for its next-day residual effects in comparison to other hypnotics like zolpidem and triazolam. Studies suggest that rilmazafone may offer a favorable profile in certain aspects of next-day performance, particularly in static and dynamic balance. However, a complete understanding requires a detailed examination of the experimental data.
Comparative Analysis of Next-Day Residual Effects
A key study by Uemura et al. (2015) provides a direct comparison of the residual effects of rilmazafone, zolpidem, triazolam, and a placebo in healthy elderly subjects. The study assessed a range of psychomotor and cognitive functions the morning following a single nighttime dose.
Data Presentation
While the full quantitative data from the primary comparative study by Uemura et al. (2015) is not publicly available, the qualitative findings are summarized below. This section will be updated with specific numerical data upon availability.
| Test | Rilmazafone (1 mg) | Zolpidem (5 mg) | Triazolam (0.125 mg) | Placebo | Key Findings from Uemura et al. (2015)[1][2][3] |
| Psychomotor Performance | |||||
| Timed Up and Go Test | Data not available | Data not available | Data not available | Data not available | No significant next-day residual effects were reported for any of the hypnotics on this test. |
| Functional Reach Test | Good results | Good results | Data not available | - | Both rilmazafone and zolpidem showed good results compared to placebo.[1][4] |
| Body Sway Test | Significantly improved | No significant effect | No significant effect | - | Rilmazafone significantly improved body sway compared to the other hypnotics.[1][3][4] |
| Cognitive Function | |||||
| Critical Flicker Fusion Test | Data not available | Data not available | Data not available | Data not available | A single dose of zolpidem 5 mg and triazolam 0.125 mg did not have any next-day residual effects on healthy elderly subjects.[1][3] |
| Simple Discrimination Reaction Test | Data not available | Data not available | Data not available | Data not available | No significant next-day residual effects were reported for any of the hypnotics on this test. |
| Short-Term Memory Test | Data not available | Data not available | Data not available | Data not available | No significant next-day residual effects were reported for any of the hypnotics on this test. |
Experimental Protocols
The assessment of next-day residual effects typically involves a battery of standardized tests to evaluate various aspects of a subject's physical and cognitive capabilities. The following are detailed methodologies for the key experiments cited in the comparative analysis.
Timed Up and Go (TUG) Test
-
Objective: To assess a person's mobility and risk of falls.
-
Procedure:
-
The subject begins by sitting in a standard armchair.
-
On the command "Go," the subject stands up from the chair.
-
They walk a distance of 3 meters (approximately 10 feet) at their normal pace.
-
They turn around, walk back to the chair, and sit down.
-
-
Measurement: The time taken to complete the entire sequence is recorded in seconds.
Functional Reach Test (FRT)
-
Objective: To measure the extent of forward reach, which is an indicator of balance and risk of falls.
-
Procedure:
-
The subject stands with their side next to a wall, with their arm raised to 90 degrees of shoulder flexion and elbow extended.
-
The initial position of the third metacarpal along a wall-mounted ruler is recorded.
-
The subject is instructed to reach as far forward as possible without taking a step.
-
The final position of the third metacarpal is recorded.
-
-
Measurement: The difference between the initial and final measurements indicates the functional reach distance.
Body Sway Test
-
Objective: To quantify postural stability.
-
Procedure:
-
The subject stands on a force platform with their feet together.
-
They are instructed to stand as still as possible for a set duration (e.g., 60 seconds), both with eyes open and eyes closed.
-
-
Measurement: The force platform records the center of pressure (CoP) displacement over time. Key parameters include the total sway path length, sway area, and velocity of CoP movement.
Critical Flicker Fusion (CFF) Test
-
Objective: To assess the temporal resolution of the visual system and central nervous system arousal.
-
Procedure:
-
The subject looks into a device that presents a flickering light source.
-
The frequency of the flicker is either gradually increased from a low frequency until the light appears steady (ascending threshold) or decreased from a high frequency until the flicker is first perceived (descending threshold).
-
-
Measurement: The frequency at which the flickering light appears to be continuous is the CFF threshold, measured in Hertz (Hz).
Simple Discrimination Reaction Test
-
Objective: To measure the speed of response to a simple stimulus.
-
Procedure:
-
The subject is presented with a specific visual or auditory stimulus.
-
They are instructed to respond as quickly as possible by pressing a button or performing a similar action.
-
-
Measurement: The time elapsed between the presentation of the stimulus and the subject's response (reaction time) is recorded in milliseconds.
Short-Term Memory Test
-
Objective: To evaluate the ability to retain and recall a small amount of information for a brief period.
-
Procedure:
-
A series of items (e.g., numbers, words, or images) is presented to the subject.
-
After a short delay, the subject is asked to recall the items in the order they were presented.
-
-
Measurement: The number of correctly recalled items is scored.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a clinical trial assessing the next-day residual effects of a hypnotic drug.
Conclusion
References
Forensic Analysis of Rilmazafone's Active Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of rilmazafone's active metabolites in forensic toxicology. Rilmazafone, a prodrug, is metabolized into several active compounds, primarily rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam.[1] The detection and quantification of these metabolites are critical in forensic investigations, including driving under the influence of drugs (DUID) cases and postmortem examinations.[1]
Executive Summary
The accurate identification and quantification of rilmazafone's metabolites are paramount in forensic toxicology. This guide compares the primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds in biological matrices. While both methods are utilized for benzodiazepine analysis, LC-MS/MS is generally preferred for its high sensitivity, specificity, and ability to analyze a broader range of compounds with minimal sample preparation. This guide presents quantitative data from forensic case reports, detailed experimental protocols, and a visual representation of rilmazafone's metabolic pathway to aid researchers in selecting and implementing appropriate analytical strategies.
Data Presentation
The following table summarizes the concentrations of rilmazafone's active metabolites detected in femoral blood in two separate fatal intoxication cases. These cases underscore the importance of including these metabolites in toxicological screening panels.
| Case ID | Rilmazolam (ng/g) | N-Desmethyl Rilmazolam (ng/g) | Di-desmethyl Rilmazolam (ng/g) |
| Case 1 | 7.9[2][3] | 65[2][3] | 170[2][3] |
| Case 2 | 1.7[2][3] | 1.4[2][3] | 70[2][3] |
Metabolic Pathway of Rilmazafone
Rilmazafone undergoes a multi-step metabolic process to form its pharmacologically active metabolites. This pathway is initiated by the action of aminopeptidases in the small intestine, followed by further metabolism in the liver by cytochrome P450 (CYP) enzymes.[4][5][6]
Metabolic pathway of Rilmazafone to its active metabolites.
Experimental Protocols
The following sections detail validated methodologies for the extraction and analysis of rilmazafone's active metabolites from whole blood, a common matrix in forensic toxicology.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the detection and quantification of benzodiazepines and their metabolites due to its high sensitivity and specificity.
a. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the clean-up and concentration of analytes from complex biological matrices.
-
Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., diazepam-d5).
-
Lysis and Protein Precipitation: Add a lysis buffer and a precipitating agent (e.g., acetonitrile or methanol) to the sample. Vortex and centrifuge to pellet the proteins.
-
Extraction: Load the supernatant onto a conditioned SPE cartridge (e.g., a mixed-mode cation exchange).
-
Washing: Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elution: Elute the analytes of interest with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions (Example for N-Desmethyl Rilmazolam)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent[7] |
| MS System | Agilent 6460 Triple Quadrupole MS/MS with ESI source[7] |
| Analytical Column | ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm[7] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor and product ions for each metabolite and internal standard should be optimized. |
c. Method Validation Parameters
A full method validation should be performed according to forensic toxicology standards. Typical acceptance criteria include:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (Bias) | Within ±15% of the nominal concentration (±20% at LLOQ)[1] |
| Precision (CV) | ≤15% (≤20% at LLOQ)[1] |
| Matrix Effects | Consistent and compensated for by the internal standard[1] |
| Recovery | Consistent and reproducible |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine benzodiazepine analysis compared to LC-MS/MS, GC-MS can be used as a confirmatory technique. A significant drawback is that analysis of rilmazafone itself by GC-MS can result in the breakdown of the parent compound.[8]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique used to separate compounds based on their differential solubility in two immiscible liquids.
-
Pre-treatment: To 1 mL of whole blood, add an internal standard.
-
pH Adjustment: Adjust the pH of the sample with a suitable buffer.
-
Extraction: Add an immiscible organic solvent (e.g., n-butyl chloride), vortex, and centrifuge to separate the layers.
-
Evaporation and Derivatization: Transfer the organic layer to a new tube and evaporate to dryness. The residue often requires derivatization to increase the volatility and thermal stability of the analytes for GC analysis.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for injection.
b. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Analytical Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Optimized for the separation of the derivatized metabolites |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher | Good, but can be lower for some compounds |
| Specificity | High, especially with tandem MS | High, with good library matching |
| Sample Preparation | Often simpler, direct injection possible for some matrices | More complex, often requires derivatization |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds | Suitable for volatile and thermally stable compounds |
| Throughput | Can be higher due to faster run times and simpler sample prep | Can be lower due to longer run times and derivatization steps |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of rilmazafone's active metabolites in a forensic toxicology laboratory.
Forensic toxicology workflow for rilmazafone metabolite analysis.
Conclusion
The validation of analytical methods for the active metabolites of rilmazafone is crucial for accurate and reliable forensic toxicological analysis. LC-MS/MS stands out as the preferred method due to its superior sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. This guide provides the necessary data, protocols, and comparative information to assist researchers and forensic toxicologists in establishing robust and defensible analytical methods for rilmazafone and its metabolites. The availability of certified reference materials for all metabolites remains a critical factor for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cfsre.org [cfsre.org]
Safety Operating Guide
Proper Disposal of Rilmazafone Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Rilmazafone hydrochloride, a benzodiazepine prodrug, requires careful handling and disposal to prevent potential harm to human health and the environment. While not currently scheduled as a controlled substance in the United States, its pharmacological activity necessitates a cautious and informed approach to its disposal.[1][2]
This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures. Avoid generating dust.
Regulatory Considerations
While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal is still subject to federal, state, and local regulations for chemical and pharmaceutical waste.[1][2] The Safety Data Sheet (SDS) for this compound expressly advises against disposal in sewer systems.[3]
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.
-
Segregation and Labeling:
-
Segregate waste this compound from other laboratory waste streams.
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.
-
-
Contact your Institution's Environmental Health and Safety (EHS) Office:
-
Your institution's EHS office is the primary resource for guidance on specific disposal protocols.
-
They will provide information on approved waste management vendors and internal procedures for chemical waste pickup.
-
-
Arrange for Professional Disposal:
-
The EHS office will typically coordinate the collection and disposal of the chemical waste through a licensed hazardous waste contractor.
-
These contractors are equipped to handle and transport chemical waste to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory inventory management.
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, should be managed as contaminated waste.
-
Empty Containers: The SDS for this compound suggests that containers can be triple-rinsed (or the equivalent) and then recycled or reconditioned.[3] The rinsate from this process should be collected and disposed of as chemical waste. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if permitted by local regulations.[3]
-
Contaminated PPE and Labware: Dispose of contaminated gloves, wipes, and other disposable materials in a designated chemical waste container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Summary of Disposal Options
| Disposal Method | Recommendation | Rationale |
| Licensed Chemical Destruction/Incineration | Highly Recommended | The most environmentally sound and compliant method for destroying the chemical structure and preventing its release into the ecosystem. This aligns with the guidance provided in the Safety Data Sheet.[3] |
| Sewer Disposal | Prohibited | The Safety Data Sheet for this compound explicitly forbids sewer disposal to prevent contamination of waterways.[3] |
| Landfill | Not Recommended for Pure Substance | Direct landfilling of chemical waste is generally not a preferred method due to the potential for leaching into the soil and groundwater. |
By adhering to these procedures and consulting with your institution's EHS professionals, you can ensure the safe and responsible disposal of this compound, thereby protecting both your laboratory personnel and the environment.
References
Essential Safety and Operational Guide for Handling Rilmazafone Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rilmazafone hydrochloride. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Compound Overview and Hazards
This compound is a quinazoline derivative that functions as a water-soluble prodrug.[1] In the body, it is metabolized into active benzodiazepine metabolites, which exhibit sedative and hypnotic effects.[1] While the toxicity profile is not extensively documented, it is known to have psychoactive properties.[2] It is sensitive to moisture and light and should be handled with care to avoid reactions with strong acids, bases, or oxidizing agents.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The required equipment varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Unpacking/Receiving | - Double chemotherapy gloves (ASTM D6978 standard)[3][4][5][6] - Impermeable gown[3][4][5][6] - Eye protection (safety glasses with side shields)[2][4] |
| Weighing/Compounding | - Double chemotherapy gloves[4][5][6] - Disposable, impermeable gown with closed front and knit cuffs[3][4][5] - Goggles and face shield or a full-face respirator[4][7] - Hair and shoe covers[3] |
| Handling Solutions | - Single pair of chemical-impermeable gloves[7] - Lab coat[2] - Safety glasses with side shields[2] |
| Spill Cleanup | - Double chemotherapy gloves[4][5][6] - Impermeable gown[3][4][5][6] - Full-face respirator[7] - Shoe covers[3] |
| Disposal | - Double chemotherapy gloves[4][5][6] - Impermeable gown[3][4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound powder should occur within a well-ventilated area or a fume hood.[2]
3.1. Preparation
-
Designate Area: Cordon off and clearly label a designated area for handling this compound.
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, and waste containers, before handling the compound.
-
Don PPE: Put on all required PPE as specified in the table above. For compounding, this includes an inner pair of gloves, a gown, hair and shoe covers, an outer pair of gloves, and a face shield with goggles.
3.2. Weighing and Compounding
-
Tare Equipment: Inside the fume hood, place a weigh boat on the analytical balance and tare it.
-
Dispense Compound: Carefully dispense the desired amount of this compound onto the weigh boat, avoiding dust formation.[7]
-
Close Container: Securely close the primary container of this compound immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.
3.3. Post-Handling and Cleanup
-
Decontaminate: Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating agent, followed by a cleaning agent.
-
Doff PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, shoe covers, hair cover, face shield/goggles, and inner gloves.
-
Dispose of Waste: Dispose of all contaminated disposables in a clearly labeled hazardous waste container.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
References
- 1. Rilmazafone - Wikipedia [en.wikipedia.org]
- 2. globalchemlab.org [globalchemlab.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
